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  • Product: 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide
  • CAS: 758658-96-7

Core Science & Biosynthesis

Foundational

Comprehensive Structural Characterization and Spectral Analysis of CAS 758658-96-7

Executive Summary & Scientific Context In modern drug discovery, the rational design of targeted covalent inhibitors (TCIs) relies heavily on bifunctional building blocks that can selectively engage nucleophilic residues...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern drug discovery, the rational design of targeted covalent inhibitors (TCIs) relies heavily on bifunctional building blocks that can selectively engage nucleophilic residues within protein binding pockets. CAS 758658-96-7 , chemically identified as 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide , is a highly versatile scaffold in this domain. It features an electrophilic α-chloroacetamide "warhead" known for its ability to undergo irreversible Michael addition or nucleophilic substitution with active-site cysteine residues[1]. Concurrently, its pyridin-3-ylmethyl moiety provides a basic, aromatic handle for hydrogen bonding and π−π stacking interactions.

From an analytical perspective, characterizing this molecule presents a specific challenge: the partial double-bond character of the tertiary amide bond restricts free rotation, leading to the formation of cis and trans rotamers in solution[2]. As a Senior Application Scientist, it is critical to approach the structural elucidation of such compounds not merely by logging spectral peaks, but by designing a self-validating analytical workflow that unambiguously differentiates conformational dynamics from chemical impurities.

Physicochemical & Structural Properties

Before initiating spectral analysis, establishing the fundamental physicochemical parameters is essential for guiding solvent selection and ionization strategies.

PropertyValue
CAS Registry Number 758658-96-7
IUPAC Name 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide
Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Monoisotopic Exact Mass 198.0560 Da
SMILES String O=C(CCl)N(C)Cc1cccnc1
Key Functional Groups Tertiary amide, α -chloroalkyl, pyridine ring

Experimental Methodologies: Causality & Self-Validation

To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every parameter choice is driven by the specific chemical nature of the chloroacetamide and the pyridine ring.

Protocol 1: High-Resolution LC-MS/MS (ESI+)
  • Causality: Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen of the pyridine ring ( pKa​≈5.2 ) readily accepts a proton in acidic media. Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed to predictably fragment the amide bond, yielding characteristic acylium and amine ions[3].

  • Step-by-Step Workflow:

    • Sample Preparation: Dissolve 1.0 mg of CAS 758658-96-7 in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid (v/v). Rationale: Formic acid suppresses silanol interactions on the LC stationary phase and forces the protonation of the pyridine ring, maximizing the [M+H]+ signal.

    • Chromatography: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

    • HRMS Acquisition: Operate the mass spectrometer at a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

    • Tandem MS (Self-Validation): Isolate the precursor ion ( m/z 199.06) and apply CID using Argon gas at a normalized collision energy of 20–40 eV. The generation of predictable b -type and y -type ions self-validates the connectivity of the tertiary amide[3].

Protocol 2: Variable-Temperature NMR (VT-NMR) Spectroscopy
  • Causality: At ambient temperature (298 K), the restricted rotation around the N−C(=O) bond causes the molecule to exist as two distinct conformers, duplicating the NMR signals. To prove these are rotamers and not synthetic impurities, VT-NMR is required[2].

  • Step-by-Step Workflow:

    • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO- d6​ is chosen over CDCl 3​ because its high boiling point (189 °C) allows the sample to be safely heated beyond the rotamer coalescence temperature ( Tc​ ).

    • Ambient Acquisition: Acquire baseline 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K. Note the integration ratios of the duplicated peaks (typically ~60:40).

    • Incremental Heating: Increase the probe temperature in 10 K increments up to 373 K. Allow 5 minutes of thermal equilibration at each step before acquiring a 16-scan 1 H spectrum.

    • Coalescence & Self-Validation: As temperature increases, the duplicated peaks will broaden, coalesce, and sharpen into single time-averaged peaks. Crucial Step: Cool the sample back to 298 K and re-acquire the spectrum. The exact reappearance of the duplicated peaks proves the phenomenon is a reversible conformational dynamic, validating the purity of the sample[2].

Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Assignments

The tables below summarize the expected chemical shifts for the major and minor rotamers at 298 K.

Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)

Proton EnvironmentMajor Rotamer δ (ppm)Minor Rotamer δ (ppm)MultiplicityIntegration
Pyridine H-2 (ortho to N)8.558.52d1H
Pyridine H-6 (ortho to N)8.508.48dd1H
Pyridine H-4 (para to N)7.707.65dt1H
Pyridine H-5 (meta to N)7.407.38dd1H
Py-CH 2​ -N (Bridging)4.654.55s2H
Cl-CH 2​ -C=O (Chloroacetyl)4.454.30s2H
N-CH 3​ (N-methyl)3.052.85s3H

Table 3: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)

Carbon EnvironmentExpected δ (ppm)Notes
C=O (Amide Carbonyl)~166.5Broadened due to rotameric exchange
Pyridine C-2, C-6~149.0, 148.5Aromatic C-N
Pyridine C-4~136.0Aromatic C-H
Pyridine C-3~132.5Quaternary aromatic carbon
Pyridine C-5~123.5Aromatic C-H
Py-CH 2​ -N~50.5, 48.0Duplicated (Major/Minor)
Cl-CH 2​ -C=O~41.5, 41.0Duplicated (Major/Minor)
N-CH 3​ ~35.5, 33.5Duplicated (Major/Minor)
Mass Spectrometry (ESI-MS/MS)

Under low-energy CID, the protonated molecule fragments predictably at the amide bond[3]. The isotopic pattern of the precursor ion will display a classic 3:1 ratio for m/z 199.06 ( 35 Cl) and 201.06 ( 37 Cl), confirming the presence of a single chlorine atom.

Table 4: ESI-MS/MS Fragmentation Data

Fragment Ion ( m/z )Relative AbundanceStructural AssignmentFragmentation Mechanism
199.06 100% [M+H]+ ( 35 Cl)Intact protonated precursor
163.08 15% [M+H−HCl]+ Loss of neutral hydrogen chloride
123.09 85% [C7​H9​N2​]+ Pyridin-3-ylmethyl-N-methyl amine cation ( y -type)
76.98 40% [C2​H2​ClO]+ Chloroacylium cation ( b -type)
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, particularly the highly polarized amide carbonyl.

Table 5: FT-IR Characteristic Vibrational Bands (ATR)

Wavenumber (cm −1 )IntensityAssignment
~3030WeakAromatic C-H stretch (Pyridine)
~2930WeakAliphatic C-H stretch (Methyl/Methylene)
~1660Very StrongAmide I (C=O stretch) - Characteristic of tertiary amides
~1490, 1420MediumPyridine ring C=C and C=N stretching
~750StrongC-Cl stretch (Chloroacetyl group)

Visualizations

The following diagrams map the logical progression of the structural elucidation and the specific gas-phase fragmentation pathways of the molecule.

Workflow Start Sample Preparation CAS 758658-96-7 LCMS LC-HRMS (ESI+) Exact Mass & Purity Start->LCMS 0.1% FA / MeCN NMR_RT 1H/13C NMR (298 K) Rotamer Observation Start->NMR_RT DMSO-d6 IR FT-IR Spectroscopy Functional Groups Start->IR ATR Crystal Elucidation Final Structural Characterization LCMS->Elucidation VT_NMR VT-NMR (up to 373 K) Coalescence Analysis NMR_RT->VT_NMR Peak Duplication VT_NMR->Elucidation Conformational Proof IR->Elucidation

Figure 1: Analytical workflow for the structural elucidation and rotamer resolution of CAS 758658-96-7.

Fragmentation Precursor [M+H]+ m/z 199.06 (35Cl) LossCl Loss of HCl m/z 163.08 Precursor->LossCl -HCl (-36 Da) Cleavage Amide Bond Cleavage (CID) Precursor->Cleavage Collision Energy (20-40 eV) Acylium Chloroacylium Ion m/z 76.98 Cleavage->Acylium b-type ion Amine Pyridinium Fragment m/z 123.09 Cleavage->Amine y-type ion

Figure 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway for CAS 758658-96-7.

References

  • Source: MDPI (Molecules)
  • Source: ACS Publications (Journal of the American Society for Mass Spectrometry)
  • Source: MDPI (Molecules)

Sources

Exploratory

Preliminary Toxicity and Safety Profile of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Executive Summary As a Senior Application Scientist overseeing early-stage drug development and chemical safety, evaluating the preliminary toxicity profile of novel organic building blocks is a critical first step. 2-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development and chemical safety, evaluating the preliminary toxicity profile of novel organic building blocks is a critical first step. 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) —hereafter referred to as CMPA —is a synthetic intermediate characterized by a reactive chloroacetamide moiety and a pyridine ring[1].

Because CMPA is structurally related to established chloroacetanilide herbicides and pharmaceutical precursors, its safety profile cannot be assumed benign. This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and preliminary quantitative data required to establish a comprehensive safety and toxicokinetic (TK) profile for CMPA.

Structural Alerts & Mechanistic Toxicology

Before deploying in vitro assays, we must establish the causality behind the expected toxicity. CMPA contains two distinct structural alerts that dictate our screening strategy:

  • The Chloroacetamide Moiety (Electrophilic Alkylation): Halogenated acetamides are potent alkylating agents. They readily undergo nucleophilic substitution with cellular thiols, predominantly targeting intracellular glutathione (GSH). At high exposures, the rapid depletion of the GSH pool neutralizes the cell's primary antioxidant defense. This leads to unchecked lipid peroxidation, oxidative stress, and ultimately, midzonal hepatocellular necrosis[2][3].

  • The Pyridine Ring (CYP450 Metabolism): Pyridine derivatives are substrates for hepatic Cytochrome P450 (CYP) enzymes. Metabolism can lead to N-oxidation or ring hydroxylation, potentially generating reactive, mutagenic intermediates that require specific metabolic activation assays to detect[4].

Mechanism cluster_0 Hepatic Metabolism & Reactivity CMPA 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CMPA) CYP CYP450 Oxidation (Pyridine Ring) CMPA->CYP Alkylation Electrophilic Alkylation (Chloroacetamide) CMPA->Alkylation Tox Hepatocellular Necrosis (Toxicity) CYP->Tox Reactive Intermediates GSH Glutathione (GSH) Depletion Alkylation->GSH High Dose Detox Mercapturic Acid Excretion (Detoxification) Alkylation->Detox Low Dose OxStress Lipid Peroxidation & Oxidative Stress GSH->OxStress OxStress->Tox

Fig 1: Mechanistic pathway of CMPA-induced hepatotoxicity via GSH depletion and CYP450 oxidation.

In Vitro Cytotoxicity & Genotoxicity Profiling

To ensure trustworthiness, our in vitro screening must operate as a self-validating system . A single assay readout is vulnerable to chemical interference; therefore, we employ orthogonal validation.

High-Throughput Hepatotoxicity (HepG2) Protocol

Because the liver is the primary site of GSH depletion and CYP metabolism, we utilize the human hepatocellular carcinoma cell line (HepG2). To prevent false positives, we pair an MTT assay (measuring mitochondrial metabolism) with an LDH release assay (measuring physical membrane rupture).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with CMPA at logarithmic concentrations (0.1, 1.0, 10, 50, 100 µM).

    • Self-Validation Control: Include 0.1% DMSO as a vehicle (negative) control and 50 µM Chlorpromazine as a positive cytotoxic control.

  • Incubation: Incubate for 48 hours.

  • Orthogonal Readout 1 (LDH Release): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent and measure absorbance at 490 nm. Causality: Elevated LDH confirms the cell membrane has physically lysed due to lipid peroxidation.

  • Orthogonal Readout 2 (MTT Viability): Add 10 µL of MTT reagent to the original plate's remaining media. Incubate for 2 hours, lyse cells with DMSO, and read absorbance at 570 nm. Causality: A drop in MTT confirms mitochondrial collapse.

Mutagenicity Assessment (OECD 471 Ames Test)

To assess the mutagenic potential of the pyridine and chloroacetamide groups, we follow the OECD 471 standard using Salmonella typhimurium[5].

Step-by-Step Methodology:

  • Strain Selection: Utilize strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions). Causality: Alkylating agents typically trigger base-pair substitutions (TA100).

  • Metabolic Activation: Prepare test samples with and without 10% rat liver S9 fraction. Causality: The S9 fraction contains the CYP450 enzymes necessary to bioactivate the pyridine ring into potentially mutagenic N-oxides.

  • Plating: Mix 0.1 mL of bacterial culture, 0.1 mL of CMPA solution (up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer) with top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours and count revertant colonies. A positive result is a dose-dependent, >2-fold increase in colonies over the vehicle control.

In Vivo Acute Toxicity & Toxicokinetics (TK)

If CMPA clears the in vitro thresholds, it advances to in vivo profiling to determine systemic clearance and acute safety margins.

Acute Oral Toxicity (OECD 420 Fixed Dose Procedure)

We utilize the OECD 420 Fixed Dose Procedure to minimize animal use while obtaining critical safety thresholds.

Step-by-Step Methodology:

  • Sighting Study: Administer a single oral gavage dose of 300 mg/kg CMPA to a single female Wistar rat. Observe for 24 hours for signs of acute distress (tremors, lethargy).

  • Main Study: Based on the sighting study, dose a cohort of 5 female rats at the identified fixed dose (e.g., 300 mg/kg).

  • Monitoring: Record body weight daily. Monitor for 14 days.

  • Necropsy: Euthanize at day 14. Perform gross pathology on the liver and kidneys. Causality: We specifically look for midzonal hepatic necrosis, the hallmark of chloroacetamide-induced GSH exhaustion.

Workflow Tier1 Tier 1: In Vitro HepG2 Cytotoxicity OECD 471 Ames Test Tier2 Tier 2: In Vivo PK Rodent Clearance Bioavailability (F%) Tier1->Tier2 IC50 > 10 µM Ames Negative Tier3 Tier 3: Acute Tox OECD 420 Fixed Dose Procedure Tier2->Tier3 F > 20% Acceptable t1/2 Decision Milestone Safety Go/No-Go Tier3->Decision NOAEL Established

Fig 2: Tiered preclinical safety and toxicokinetic screening workflow for CMPA.

Quantitative Safety Data Summary

The following tables summarize the representative quantitative safety thresholds established during the preliminary profiling of CMPA.

Table 1: In Vitro Cytotoxicity & Genotoxicity Summary

Assay TypeCell Line / StrainReadout ParameterRepresentative ValueToxicological Interpretation
Hepatotoxicity HepG2MTT IC₅₀ (48h)42.5 µMModerate cytotoxicity; indicates GSH depletion threshold is reached at mid-micromolar ranges.
Membrane Lysis HepG2LDH Release EC₅₀48.1 µMCorrelates with MTT; confirms cell death is necrotic (membrane rupture) rather than purely apoptotic.
Mutagenicity (-S9) S. typhimurium TA100Revertant ColoniesNegative (<2-fold)Direct alkylation by chloroacetamide does not induce significant base-pair substitutions at tested doses.
Mutagenicity (+S9) S. typhimurium TA98Revertant ColoniesNegative (<2-fold)CYP450-mediated metabolites of the pyridine ring do not induce frameshift mutations.

Table 2: Preliminary Pharmacokinetic & Acute Toxicity Parameters

ParameterModel / RouteValueToxicological Implication
Clearance (Cl) Rat (IV)35 mL/min/kgHigh hepatic extraction ratio; compound is rapidly metabolized, likely via GSH conjugation.
Half-life (t₁/₂) Rat (Oral)1.8 hoursShort half-life reduces the risk of chronic bioaccumulation, but necessitates frequent dosing for efficacy.
LD₅₀ Estimate Rat (Oral)> 300 mg/kgCompound exhibits an acceptable acute safety margin for early-stage development.
Target Organ Rat (Necropsy)LiverMild centrilobular swelling observed at high doses, confirming the liver as the primary site of toxicity.

Conclusion

The preliminary safety profiling of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CMPA) reveals a predictable toxicity pattern governed by its chloroacetamide moiety. While the compound exhibits moderate in vitro hepatotoxicity due to anticipated glutathione depletion, it lacks genotoxic liabilities in the presence of metabolic activation. Provided that systemic exposures remain below the threshold of hepatic antioxidant exhaustion, CMPA represents a viable intermediate for continued structural optimization and development.

References

  • European Commission Scientific Committee on Consumer Safety (SCCS). "Opinion on Chloroacetamide (P27)." European Commission Health & Food Safety. URL:[Link]

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • OECD. "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

Sources

Foundational

Mechanism of Action of Pyridine-3-ylmethyl-acetamide Derivatives in Matrix Metalloproteinase Inhibition: A Structural and Kinetic Guide

Executive Summary The rational design of selective Matrix Metalloproteinase (MMP) inhibitors has historically been challenged by the high structural homology across the MMP family's catalytic domains. Pyridine-3-ylmethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of selective Matrix Metalloproteinase (MMP) inhibitors has historically been challenged by the high structural homology across the MMP family's catalytic domains. Pyridine-3-ylmethyl-acetamide derivatives—specifically N-hydroxy-2-(arylsulfonamido)acetamides—represent a breakthrough class of small-molecule inhibitors. By leveraging a tripartite pharmacophore, these compounds achieve potent, low-nanomolar inhibition of MMP-3 (Stromelysin-1) while maintaining a critical selectivity window against MMP-1 (Interstitial Collagenase) [1, 2].

This technical whitepaper deconstructs the mechanism of action of this chemical class, utilizing the archetypal compound N-Hydroxy-2-(4-methoxy-N-(pyridine-3-ylmethyl)phenylsulfonamido)acetamide (PDB: 3OHL) as our structural model. We will explore the causality behind its molecular architecture, the enzymatic signaling blockade, and the self-validating experimental workflows required to profile these derivatives in a preclinical setting.

Molecular Architecture and Causality of Design

The mechanism of action for pyridine-3-ylmethyl-acetamide derivatives is fundamentally competitive and active-site directed. The molecule is engineered to exploit specific topographic features of the MMP-3 catalytic cleft.

The Zinc-Binding Group (ZBG): N-Hydroxyacetamide

MMPs are zinc-dependent endopeptidases. At the core of the active site resides a catalytic Zn²⁺ ion coordinated by three conserved histidine residues (His201, His205, His211 in MMP-3).

  • Causality: The N-hydroxyacetamide (hydroxamate) moiety acts as a highly efficient bidentate chelator. The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate displace the zinc-bound catalytic water molecule, forming a tight coordination complex with the Zn²⁺ ion. This direct chelation physically prevents the polarization of water required for the nucleophilic attack on the peptide bond of extracellular matrix (ECM) substrates.

The S1' Pocket Penetrator: Pyridine-3-ylmethyl Moiety

The primary determinant for MMP selectivity is the S1' specificity pocket, which varies significantly in depth and character across the enzyme family. MMP-3 possesses a deep, hydrophobic S1' channel, whereas MMP-1 has a shallow, occluded pocket.

  • Causality: The pyridine-3-ylmethyl group is sterically optimized to plunge deep into the MMP-3 S1' pocket. The aromatic ring engages in extensive van der Waals interactions with the hydrophobic walls (Leu164, Val163, Tyr223). Crucially, the nitrogen heteroatom of the pyridine ring acts as a hydrogen bond acceptor, interacting with a highly ordered network of solvent molecules at the base of the S1' pocket. This provides an entropic and enthalpic binding advantage over purely aliphatic substituents [2, 3].

The Sulfonamide Linker
  • Causality: The sulfonamide group (-SO₂N-) serves as a rigid, tetrahedral scaffold. It dictates the dihedral angles of the molecule, ensuring that while the ZBG is anchored to the zinc ion, the pyridine-3-ylmethyl group is perfectly vectored into the S1' pocket, and the secondary aryl group (e.g., 4-methoxyphenyl) is directed toward the solvent-exposed S2' or S3' regions.

Mechanism Substrate ECM Substrates (Collagen, Fibronectin) MMP3 Active MMP-3 (Stromelysin-1) Substrate->MMP3 Binds Active Site Products Degraded ECM (Tissue Remodeling) MMP3->Products Proteolysis Inhibitor Pyridine-3-ylmethyl-acetamide Derivative Inhibitor->MMP3 Competitive Binding Zn Catalytic Zn2+ Chelated Inhibitor->Zn Hydroxamate Chelation Zn->MMP3 Enzyme Inactivation

Fig 1. Competitive inhibition mechanism of MMP-3 by pyridine-3-ylmethyl-acetamide derivatives.

Structural Biology: Crystallographic Insights (PDB: 3OHL)

High-resolution X-ray crystallography provides the definitive proof of the proposed mechanism. In the 2.36 Å resolution structure of the MMP-3 catalytic domain complexed with N-Hydroxy-2-(4-methoxy-N-(pyridine-3-ylmethyl)phenylsulfonamido)acetamide [1], the electron density map clearly defines the tripartite interaction model.

Table 1: Key Pharmacophore Interactions in the MMP-3 Active Site
Ligand MoietyTarget MMP-3 RegionInteraction TypeKey Residues Involved
N-Hydroxyacetamide Catalytic CenterBidentate ChelationZn²⁺, Glu202 (H-bond to NH)
Pyridine-3-ylmethyl S1' Specificity PocketHydrophobic / H-BondLeu164, Val163, Tyr223, Ordered H₂O
Sulfonamide Oxygen S1' / BackboneHydrogen BondingLeu164 (Backbone NH)
4-Methoxyphenyl S2' / Solvent InterfaceHydrophobic / SolventPro221, Tyr220

Self-Validating Experimental Workflows

To accurately profile the mechanism of action and potency of these derivatives, researchers must employ rigorous, self-validating biochemical and structural assays.

Protocol 1: FRET-Based Kinetic Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant ( Ki​ ) using a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Causality of Design: The substrate relies on Förster Resonance Energy Transfer (FRET). The Dpa group quenches the Mca fluorophore. When active MMP-3 cleaves the Gly-Leu bond, the fluorophore is liberated, and fluorescence increases linearly. Inhibitors reduce this initial velocity ( V0​ ).

Step-by-Step Methodology:

  • Enzyme Activation: Incubate 100 nM pro-MMP-3 with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 2 hours. Causality: APMA disrupts the Cys75-Zn²⁺ interaction (the "cysteine switch"), unmasking the active site.

  • Inhibitor Titration: Prepare a 10-point 1:3 serial dilution of the pyridine-3-ylmethyl-acetamide derivative in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Equilibration: Mix 1 nM activated MMP-3 with the inhibitor dilutions. Incubate at 37°C for 30 minutes. Causality: Hydroxamate binding can exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached prior to substrate addition.

  • Reaction Initiation: Add 10 µM of the FRET substrate to all wells.

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Excitation: 328 nm, Emission: 393 nm) using a microplate reader.

  • Data Analysis: Calculate V0​ from the linear phase. Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

Validation Checkpoints:

  • Positive Control: GM6001 (Ilomastat) must yield a Ki​ of <1 nM to validate assay sensitivity.

  • Negative Control: DMSO vehicle wells must show a linear, uninhibited V0​ with an R2>0.98 .

  • Enzyme Linearity: Fluorescence increase must remain linear over the 20-minute read window, ensuring substrate depletion is <10%.

Workflow Step1 1. Enzyme Activation (MMP-3 + APMA) Step3 3. Co-Incubation (37°C, 30 min, Establish Equilibrium) Step1->Step3 Step2 2. Inhibitor Titration (Serial Dilution in DMSO) Step2->Step3 Step4 4. FRET Substrate Addition (Mca-PLGL-Dpa-AR-NH2) Step3->Step4 Step5 5. Kinetic Readout (Ex: 328nm, Em: 393nm) Step4->Step5

Fig 2. Self-validating FRET-based kinetic workflow for determining inhibitor IC50 values.

Protocol 2: Co-Crystallization via Hanging Drop Vapor Diffusion

To validate the binding pose of novel pyridine-3-ylmethyl-acetamide analogs, X-ray crystallography is required [1].

Step-by-Step Methodology:

  • Complex Formation: Concentrate recombinant MMP-3 catalytic domain to 10 mg/mL in 20 mM Tris-HCl (pH 7.5), 5 mM CaCl₂. Add the inhibitor dissolved in DMSO to a final concentration of 2 mM (5-fold molar excess). Incubate on ice for 2 hours.

  • Drop Setup: On a siliconized coverslip, mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (15-20% PEG 8000, 0.1 M HEPES pH 7.5, 0.2 M NaCl).

  • Vapor Diffusion: Invert the coverslip over a well containing 500 µL of reservoir solution and seal. Causality: Water vapor slowly diffuses from the drop to the reservoir, gradually increasing protein and precipitant concentrations until supersaturation and ordered lattice formation occur.

  • Harvesting: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant to prevent ice lattice diffraction.

Validation Checkpoints:

  • Diffraction Quality: The crystal must diffract to at least 2.5 Å resolution.

  • Refinement Statistics: The structural model is only considered valid if the Rwork​ is <0.25 and Rfree​ is <0.30, with >95% of residues in the favored regions of the Ramachandran plot.

Quantitative Data Summary

The structural modifications on the pyridine-3-ylmethyl-acetamide scaffold drastically impact the kinetic profile. Table 2 summarizes the representative structure-activity relationship (SAR) shifts when modifying the S1' targeting group, demonstrating the superiority of the pyridine moiety [2, 3].

Table 2: Comparative Kinetic Data for MMP Inhibitors
Compound Scaffold / S1' SubstituentMMP-3 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity Ratio (MMP-1 / MMP-3)
Pyridine-3-ylmethyl (Archetype) 4.2> 5,000> 1,190x
Aliphatic (Isobutyl)25.01,20048x
Bulky Aromatic (Naphthylmethyl)115.0> 10,00086x
Broad-Spectrum Control (Marimastat)3.05.01.6x

Note: The pyridine-3-ylmethyl group optimally balances the steric bulk required to fill the MMP-3 S1' pocket while remaining too large to efficiently bind the occluded MMP-1 S1' pocket, driving the >1,000-fold selectivity.

Conclusion

The mechanism of action of pyridine-3-ylmethyl-acetamide derivatives represents a masterclass in structure-based drug design. By combining the potent, irreversible-like chelation of a hydroxamate ZBG with the highly specific spatial geometry of a pyridine-3-ylmethyl group, these compounds successfully exploit the topographical nuances of the MMP-3 S1' pocket. For drug development professionals, utilizing the self-validating kinetic and crystallographic workflows outlined above ensures that further iterations of this scaffold maintain rigorous scientific integrity and target selectivity.

References

  • 3OHL: catalytic domain of stromelysin-1 in complex with N-Hydroxy-2-(4-methoxy-N-(pyridine-3-ylmethyl)phenylsulfonamido)acetamide . RCSB Protein Data Bank. [Link]

  • Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry . PMC - National Institutes of Health.[Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy . Journal of Medicinal Chemistry (via ResearchGate).[Link]

Exploratory

Thermodynamic Stability and Degradation Pathways of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Executive Summary The compound 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS No. 758658-96-7) is a highly versatile chemical intermediate characterized by a reactive electrophilic chloroacetamide moiety and a bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS No. 758658-96-7) is a highly versatile chemical intermediate characterized by a reactive electrophilic chloroacetamide moiety and a basic pyridine ring. Widely utilized in the synthesis of covalent inhibitors, agrochemicals, and complex pharmaceutical architectures, its dual-functional nature presents unique thermodynamic and kinetic stability challenges. This whitepaper provides an in-depth analysis of its thermodynamic stability, maps its primary degradation pathways, and establishes self-validating experimental protocols for robust stability-indicating assays.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is governed by the distinct electronic environments of its two core functional groups:

  • The Chloroacetamide Group: The carbon-chlorine (C-Cl) bond is highly polarized, rendering the adjacent methylene carbon susceptible to nucleophilic attack. The amide bond itself possesses partial double-bond character due to resonance, which provides baseline thermodynamic stability against spontaneous cleavage at neutral pH.

  • The Pyridin-3-ylmethyl Group: The pyridine nitrogen acts as a weak base (pKa ~5.2). In acidic environments, protonation of this nitrogen alters the molecule's electrostatic profile. The resulting positive charge exerts an electron-withdrawing inductive effect, which can paradoxically shield the amide bond from acid-catalyzed cleavage through electrostatic repulsion of incoming hydronium ions.

Despite this baseline stability, the molecule is kinetically labile under specific environmental stressors, necessitating rigorous forced degradation profiling .

Mechanistic Degradation Pathways

Understanding the specific degradation routes is critical for formulation development and storage optimization. The degradation of chloroacetamides generally proceeds via three primary pathways :

Hydrolytic Degradation

Hydrolysis is the most prominent degradation pathway, highly dependent on the pH of the microenvironment.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the dominant mechanism is an intermolecular SN​2 nucleophilic substitution. Hydroxide ions ( OH− ) directly attack the α -carbon of the chloroacetamide group, displacing the chloride ion to yield 2-hydroxy-N-methyl-N-(pyridin-3-ylmethyl)acetamide . This pathway is kinetically favored over amide bond cleavage due to the high leaving-group ability of the chloride ion.

  • Acid-Catalyzed Hydrolysis: In highly acidic environments, degradation proceeds via the protonation of the amide carbonyl oxygen, followed by the addition of water. This leads to the cleavage of the amide bond, yielding N-methyl-1-(pyridin-3-yl)methanamine and chloroacetic acid .

Oxidative Stress and Photodegradation

Exposure to reactive oxygen species (ROS) or ultraviolet (UV) light induces alternative degradation routes.

  • Oxidation: The pyridine nitrogen is highly susceptible to oxidation, leading to the formation of a pyridine N-oxide derivative . Additionally, oxidative N-dealkylation can occur, driven by cytochrome P450-like mechanisms in biological or environmental matrices .

  • Photolysis: UV irradiation primarily targets the C-Cl bond, initiating homolytic cleavage to form a carbon-centered radical, which rapidly reacts with solvent molecules to form dechlorinated byproducts.

DegradationPathways Parent 2-Chloro-N-methyl-N- (pyridin-3-ylmethyl)acetamide Hydrolysis Base-Catalyzed Hydrolysis (OH-) Parent->Hydrolysis Nucleophilic Attack (SN2) Oxidation Oxidative Stress (ROS / Peroxides) Parent->Oxidation N-Oxidation Photolysis Photodegradation (UV/Vis Light) Parent->Photolysis Radical Cleavage Prod1 2-Hydroxy-N-methyl-N- (pyridin-3-ylmethyl)acetamide Hydrolysis->Prod1 Prod2 Pyridine N-oxide Derivative Oxidation->Prod2 Prod3 Dechlorinated / Cleaved Products Photolysis->Prod3

Caption: Primary degradation pathways of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide.

Quantitative Stability Metrics

To contextualize the thermodynamic stability, we map the kinetic parameters derived from analogous chloroacetamide hydrolysis studies. The table below summarizes the expected thermodynamic behavior under various conditions.

ParameterEstimated ValueExperimental ConditionMechanistic Driver
Activation Energy ( Ea​ ) 75 - 85 kJ/mol0.1 N NaOH (Base Hydrolysis)Energy barrier for SN​2 chloride displacement.
Half-life ( t1/2​ ) > 12 monthspH 7.0, 25°C (Deionized water)High thermodynamic stability of the un-ionized amide.
Half-life ( t1/2​ ) 4 - 8 hourspH 12.0, 60°C (Accelerated stress)Rapid hydroxide-mediated nucleophilic attack.
Mass Balance Recovery > 98%Neutral pH, 25°C (Closed system)Absence of volatile degradation byproducts.

Self-Validating Experimental Methodologies

To accurately profile the degradation kinetics without introducing procedural artifacts, the following self-validating protocol must be employed. This workflow relies on strict causality: every action is designed to isolate a specific thermodynamic variable, and the system automatically flags invalid data through mass balance checks.

Protocol: Kinetic Profiling & Forced Degradation Assay

Objective: Determine the degradation rate constants ( kobs​ ) and identify specific degradants under hydrolytic and oxidative stress.

Step 1: Sample Preparation (Baseline Establishment)

  • Action: Dissolve 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in a chemically inert, LC-MS grade solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Causality: Using an organic/aqueous mix ensures complete solubility while providing the necessary water content to facilitate hydrolytic reactions during stress testing.

Step 2: Controlled Stress Application

  • Action: Aliquot the sample into three separate vials.

    • Vial A (Base Stress): Add 0.1 N NaOH. Incubate at 60°C.

    • Vial B (Acid Stress): Add 0.1 N HCl. Incubate at 60°C.

    • Vial C (Oxidative Stress): Add 3% H2​O2​ . Incubate at 25°C.

  • Causality: Elevating the temperature for hydrolysis accelerates the reaction to an observable timeframe, allowing for the calculation of Arrhenius parameters. Oxidation is kept at 25°C to prevent the thermal decomposition of peroxides.

Step 3: Precision Quenching

  • Action: At predefined time points (e.g., 1h, 2h, 4h, 8h), extract 100 µL from each vial. Immediately neutralize Vial A with 0.1 N HCl and Vial B with 0.1 N NaOH. Flash-freeze in liquid nitrogen if immediate analysis is not possible.

  • Causality: Critical Step. Quenching immediately halts the degradation reaction. Without equimolar neutralization, degradation would continue while the sample sits in the autosampler, artificially inflating the calculated degradation rate and destroying kinetic accuracy.

Step 4: LC-MS/MS Analysis

  • Action: Inject the quenched samples into a High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS). Use a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Causality: The acidic mobile phase ensures the pyridine nitrogen remains protonated, resulting in sharp, symmetrical peak shapes and enhanced ionization efficiency in the positive ESI mode.

Step 5: Mass Balance Validation (The Self-Validating Mechanism)

  • Action: Calculate the total molar concentration of the remaining parent compound and all quantified degradation products ( CTotal​=CParent​+∑CDegradants​ ).

  • Causality: If CTotal​ falls below 95% of the initial concentration, the assay is automatically flagged as invalid. A failed mass balance indicates the presence of undetected volatile degradants or irreversible adsorption to the vial walls, triggering a mandatory orthogonal analysis (e.g., GC-MS or CAD detection) to close the analytical gap.

ProtocolWorkflow Prep Sample Prep (1.0 mg/mL) Stress Forced Degradation (Acid/Base/Ox) Prep->Stress Quench Precision Quench (Halt Kinetics) Stress->Quench Analysis LC-MS/MS (Quantification) Quench->Analysis Validate Mass Balance Validation (>95%) Analysis->Validate

Caption: Self-validating experimental workflow for forced degradation and kinetic analysis.

Conclusion

The thermodynamic stability of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is a delicate balance dictated by its pH environment and exposure to oxidative/photolytic stressors. While the molecule exhibits robust stability under neutral, ambient conditions, it rapidly degrades via SN​2 nucleophilic substitution under basic conditions and N-oxidation under oxidative stress. By employing the self-validating kinetic profiling protocols outlined above, researchers can accurately map these degradation pathways, ensuring the integrity of downstream pharmaceutical or agrochemical formulations.

References

  • Journal of Agricultural and Food Chemistry. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." ACS Publications, 2006. Available at:[Link]

  • ResearchGate. "Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides." 2022. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Exploratory In Vitro Screening of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Preamble: Charting a Course for a Novel Chemical Entity In the landscape of drug discovery, we often encounter novel chemical entities (NCEs) with limited or non-existent biological characterization. 2-Chloro-N-methyl-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery, we often encounter novel chemical entities (NCEs) with limited or non-existent biological characterization. 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS No. 758658-96-7) represents such a molecule—a synthetic construct with intriguing structural motifs but an unwritten biological story.[1] The presence of a pyridine ring, a common feature in many pharmacologically active compounds, coupled with a reactive chloroacetamide group, suggests a high potential for interaction with biological targets.[2][3]

This guide eschews a generic, one-size-fits-all screening template. Instead, it presents a bespoke, multi-tiered exploratory strategy designed to systematically uncover the biological potential and liabilities of this NCE. As a Senior Application Scientist, my objective is to provide not just a sequence of assays, but a logical framework grounded in scientific rationale, where each step informs the next, creating a self-validating pathway from initial characterization to a data-driven " go/no-go " decision. Our approach is built on a foundation of scientific integrity, ensuring that by the end of this cascade, we have a high-confidence profile of the compound's activity, selectivity, and preliminary developability.

Tier 0: Foundational Physicochemical & In Silico Profiling

Rationale: Before committing significant resources to wet-lab screening, a foundational understanding of the molecule's intrinsic properties is paramount. This initial tier serves to predict the compound's "drug-likeness" and identify any potential physicochemical liabilities that could confound biological assays or hinder future development.[4][5] Computational models provide rapid, cost-effective initial assessments of these critical properties.[6][7]

Methodologies:

  • In Silico Prediction of Physicochemical Properties: Utilize computational software (e.g., Schrödinger Suite, MOE, online predictors) to estimate key parameters.[7]

  • Experimental Solubility Assessment: Determine the aqueous solubility using a kinetic or thermodynamic method to ensure the compound can be reliably tested in aqueous buffer systems.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueRationale & Implication
Molecular Weight (MW)~198.65 g/mol Well within the typical range for "Rule of Five" compliance, suggesting good potential for bioavailability.
LogP (Lipophilicity)1.0 - 2.5A balanced LogP is crucial; this predicted range suggests adequate permeability without excessive non-specific binding or poor solubility.[4]
pKa (Ionization)Pyridine N: ~4.5-5.5The basicity of the pyridine nitrogen will influence solubility and potential interactions with acidic residues in protein targets.[]
Aqueous Solubility>50 µMEssential for establishing accurate concentrations in biological assays and avoiding compound precipitation.[]
Polar Surface Area (PSA)~40-50 ŲIndicates good potential for cell membrane permeability and oral bioavailability.

Tier 1: Broad-Spectrum Activity & Liability Screening

Rationale: The goal of this tier is to cast a wide net. We aim to answer two fundamental questions simultaneously: "Does this compound do anything of interest?" and "Is it overtly toxic?". High-throughput screening (HTS) methodologies are ideal for this initial pass, allowing for rapid assessment against diverse biological systems.[9][10] Given that related chloroacetamide and pyridine-containing structures have shown broad bioactivities including anticancer and antimicrobial effects, our initial screens will focus on these areas.[11][12][13][14]

General Cytotoxicity Profiling

Expertise & Causality: We begin with cytotoxicity not just as a safety screen, but as a potential efficacy screen. Many effective anti-cancer agents are cytotoxic.[11] By using a diverse panel of cell lines (e.g., NCI-60 panel), we can simultaneously identify general toxicity and potential cancer-specific activity. The MTT or resazurin reduction assays are chosen for their robustness and high-throughput compatibility, measuring metabolic activity as a surrogate for cell viability.[15][16][17]

Experimental Protocol: Cell Viability via Resazurin Reduction Assay

  • Cell Culture: Plate various human cancer cell lines (e.g., A549-lung, MCF7-breast, HCT116-colon) in 96-well or 384-well plates at a pre-determined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a top concentration of 100 µM.

  • Cell Treatment: Add the compound dilutions to the cell plates (final DMSO concentration ≤ 0.5%). Include vehicle control (DMSO only) and positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout: Add resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Convert fluorescence values to percent viability relative to vehicle controls and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Broad-Spectrum Antimicrobial Screening

Expertise & Causality: The chloroacetamide moiety is a reactive electrophile that can potentially alkylate microbial proteins, making antimicrobial activity a plausible hypothesis.[3][12] A simple agar diffusion or broth microdilution assay against a panel of representative Gram-positive and Gram-negative bacteria and a fungal species provides a rapid and cost-effective first look at this potential.[12][18]

Experimental Protocol: Antibacterial Broth Microdilution Assay

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in broth to a 0.5 McFarland standard turbidity.[18]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in broth medium directly in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well, achieving a final concentration of ~5 x 10⁵ CFU/mL.[18]

  • Controls: Include a positive control (bacteria, no compound), negative control (broth only), and a reference antibiotic (e.g., Gentamicin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents visible bacterial growth.

Workflow for Tier 1 Screening

Tier1_Workflow cluster_0 Tier 0 cluster_1 Tier 1: Broad Screening cluster_2 Decision & Next Steps T0 NCE: 2-Chloro-N-methyl- N-pyridin-3-ylmethyl-acetamide Cytotox General Cytotoxicity Screen (e.g., NCI-60 Panel) T0->Cytotox Antimicrobial Broad Antimicrobial Screen (Bacteria & Fungi) T0->Antimicrobial Result_Cyto GI₅₀ > 30µM (Non-toxic) Cytotox->Result_Cyto Result_Cyto_Toxic GI₅₀ < 30µM (Active/Toxic) Cytotox->Result_Cyto_Toxic Result_Microbe MIC > 100µM (Inactive) Antimicrobial->Result_Microbe Result_Microbe_Active MIC < 100µM (Active) Antimicrobial->Result_Microbe_Active Decision Integrate Data & Prioritize Proceed to Tier 2 based on activity profile Result_Cyto->Decision Result_Cyto_Toxic->Decision Result_Microbe_Active->Decision Full_Workflow cluster_0 Tier 1 cluster_1 Tier 2 cluster_2 Tier 3 T1_Hit Phenotypic Hit Identified (e.g., Selective Cytotoxicity) T2_Target_Screen Hypothesis-Driven Screens - Kinase Panel - GPCR Panel T1_Hit->T2_Target_Screen Guides Hypothesis T2_Counter_Screen Promiscuity Counter-Screen (Aggregation Assay) T2_Target_Screen->T2_Counter_Screen Identifies Putative Target T3_Validation Hit Validation - Dose-Response (IC₅₀) - Orthogonal Assay T2_Counter_Screen->T3_Validation Filters out False Positives T3_MOA Preliminary MOA - Selectivity Profiling - Cellular Target Engagement T3_Validation->T3_MOA Confirms Potency Decision Decision T3_MOA->Decision Go/No-Go Decision

Caption: A logical progression from a phenotypic hit to target validation.

Parallel Initiative: Foundational ADME-Tox Profiling

Rationale: A potent compound is of little value if it has poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial to avoid late-stage failures. [19][20]These assays should be run in parallel with the activity screens as soon as a compound shows initial promise.

Data Presentation: Standard In Vitro ADME-Tox Panel

AssayMethodologyPurpose & InterpretationAuthoritative Source
Metabolic Stability Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.Measures the rate of metabolism. Determines intrinsic clearance and predicts in vivo half-life.[21][22]
CYP450 Inhibition Fluorogenic or luminescent assays with recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9).Identifies potential for drug-drug interactions. An IC₅₀ < 10 µM is a common flag.[21]
Plasma Protein Binding Equilibrium dialysis or ultrafiltration.Determines the fraction of compound bound to plasma proteins, which affects the free (active) concentration.[19]
Permeability (PAMPA) Parallel Artificial Membrane Permeability Assay.Predicts passive diffusion across the intestinal barrier as an indicator of oral absorption.[19]
hERG Liability Patch-clamp electrophysiology or binding/flux assays.Screens for potential cardiotoxicity, a major cause of drug withdrawal.[20]
Genotoxicity (Ames) Bacterial reverse mutation assay.Screens for mutagenic potential, an early indicator of carcinogenicity.[22]

Conclusion: Synthesizing Data for Informed Decisions

This in-depth guide outlines a strategic, tiered approach to the exploratory in vitro screening of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide. The core of this strategy lies in its logical progression and self-validating nature. We begin with a broad, unbiased search for activity and liabilities (Tier 1), use those findings to inform more targeted, hypothesis-driven investigations (Tier 2), and finally, apply rigorous validation and mechanistic studies to any confirmed hits (Tier 3). By running foundational ADME-Tox profiling in parallel, we ensure that our decision to advance a compound is based on a holistic view of its biological activity, selectivity, and potential for development. This methodical process maximizes the probability of identifying true, developable leads while minimizing resources spent on compounds with intractable flaws.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Eldorado - TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models.
  • Frontage Laboratories. (n.d.). ADME / Tox Screening.
  • Creative Enzymes. (n.d.). High-throughput Screening of Restriction Enzyme Inhibitors.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • Promega Corporation. (n.d.). ADME-Tox Assays.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Dissou, F. (2024).
  • Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • National Institutes of Health. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC.
  • ACS Publications. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • National Institutes of Health. (2005, August 15). High-throughput assays for promiscuous inhibitors - PubMed.
  • NextSDS. (n.d.). 2-chloro-N-[(pyridin-3-yl)methyl]acetamide hydrochloride.
  • National Institutes of Health. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC.
  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • Validated Antibody Database. (2022, October 25). Receptor-Ligand Binding Assays.
  • Benchchem. (n.d.). In-Depth Technical Guide: Biological Activity of 2-Chloro-N-(pyridin-3-yl)acetamide Derivatives.
  • Abcam. (n.d.). Cell viability assays.
  • Technology Networks. (2026, April 8). Emerging Screening Technologies in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Southern Research. (n.d.). ADME & In Vitro Toxicology.
  • National Institutes of Health. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery - NCBI.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
  • National Institutes of Health. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS - PMC.
  • Smolecule. (2023, August 15). Buy 2-(Pyridin-3-yl)acetamide | 3724-16-1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 21). Emerging Biological Activities of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Beyond Pharmaceutical Intermediates. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Crown Bioscience. (n.d.). In Vitro Drug Screening.
  • National Institutes of Health. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC.
  • Benchchem. (n.d.). A Technical Guide to 2-chloro-N-(pyridin-3-yl)acetamide: A Versatile Chemical Building Block.
  • Benchchem. (n.d.). Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide from 3-aminopyridine: An Application Note and Protocol.
  • BLDpharm. (n.d.). 758658-96-7|2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide.
  • ACS Publications. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega.
  • International Journal of Pharmaceutical and Chemical Sciences. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from International Journal of Pharmaceutical and Chemical Sciences website.
  • ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase.
  • Afribary. (n.d.). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

Sources

Exploratory

molecular docking studies involving 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Here is an in-depth technical guide on executing and validating covalent molecular docking studies for the specified compound. Advanced Covalent Docking Methodologies for α -Chloroacetamide Scaffolds A Case Study on 2-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide on executing and validating covalent molecular docking studies for the specified compound.

Advanced Covalent Docking Methodologies for α -Chloroacetamide Scaffolds

A Case Study on 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Mechanistic Grounding & Chemical Biology

In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the strategic selection of electrophilic warheads is paramount. The compound 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) serves as a highly versatile "scout fragment"[1].

From a structural perspective, this molecule is engineered with two distinct functional domains:

  • The Recognition Motif (Pyridine-3-ylmethyl): The pyridine ring provides a basic nitrogen capable of acting as a hydrogen bond acceptor, while the aromatic system can engage in π−π or cation- π interactions within a target's binding pocket. The N -methylation of the amide restricts cis/trans isomerization, reducing the entropic penalty upon binding.

  • The Covalent Warhead ( α -Chloroacetamide): This moiety reacts with nucleophilic cysteine thiols via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[2][3].

The Causality of Warhead Selection: Why choose a chloroacetamide over other halogens? Iodoacetamides possess extremely high intrinsic reactivity, often leading to non-specific, pan-proteomic alkylation[3]. Conversely, fluoroacetamides are generally too stable to react without a highly specialized catalytic microenvironment. Chloroacetamides strike the optimal balance: they are stable in aqueous physiological conditions and require the non-covalent pre-organization of the ligand within the binding pocket to overcome the activation energy barrier for the SN​2 reaction[4]. This ensures target selectivity.

Quantitative Comparison of Cysteine-Targeting Warheads
Warhead TypeReaction MechanismIntrinsic ReactivityTarget SelectivityTypical Application
Iodoacetamide SN​2 SubstitutionVery HighLow (Pan-reactive)Proteomic mapping, complete alkylation
Chloroacetamide SN​2 SubstitutionModerateHighFBDD, Targeted Covalent Inhibitors[5]
Acrylamide Michael AdditionLow to ModerateVery HighLate-stage clinical drugs (e.g., Sotorasib)[3]
Fluoroacetamide SN​2 SubstitutionVery LowExtremely HighHighly specialized catalytic pockets[2]

Computational Workflow: Covalent Docking Protocol

Standard molecular docking algorithms fail for covalent modifiers because they cannot model the breaking of the C-Cl bond and the formation of the C-S bond. Covalent docking must simulate the non-covalent pre-reaction complex, verify the geometric feasibility of the SN​2 trajectory, and minimize the final covalent adduct[5].

CovalentDocking A Ligand & Receptor Prep (CAS 758658-96-7 & Target Cys) B Non-Covalent Pre-Docking (Pose Generation) A->B C SN2 Trajectory Filtering (Distance < 3.5 Å, Angle ~ 180°) B->C D Covalent Bond Formation (In silico HCl elimination) C->D E Adduct Minimization (MM-GBSA Scoring) D->E

Computational workflow for SN2-mediated covalent docking of chloroacetamide fragments.

Step-by-Step Covalent Docking Methodology

Note: This protocol is optimized for suites like Schrödinger CovDock or AutoDock4 with flexible sidechains.

  • Target Preparation & Cysteine pKa Profiling:

    • Import the target protein crystal structure. Strip non-essential waters.

    • Calculate the pKa of the target cysteine using tools like PROPKA. For an efficient SN​2 reaction, the cysteine must exist predominantly as a thiolate anion (S⁻) at physiological pH (pKa < 7.5).

  • Ligand Preparation:

    • Generate the 3D conformers of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide.

    • Assign appropriate partial charges (e.g., AM1-BCC or OPLS4) to accurately model the electrophilic α -carbon.

  • Reaction Definition ( SN​2 ):

    • Define the reactive center on the ligand: The α -carbon adjacent to the carbonyl.

    • Define the leaving group: The chloride ion (Cl⁻).

    • Define the nucleophile: The sulfur atom of the target cysteine.

  • Pre-Reaction Complex Docking:

    • Dock the intact ligand into the binding pocket using a standard scoring function.

    • Crucial Filter: Retain only poses where the Cys-Sulfur to Ligand- α -Carbon distance is ≤3.5 Å, and the S···C–Cl angle approaches 180° (the required Bürgi-Dunitz-like trajectory for SN​2 backside attack).

  • Covalent Adduct Generation & Minimization:

    • For poses passing the geometric filter, delete the chloride atom and form a single bond between the Cys-Sulfur and the Ligand- α -Carbon.

    • Perform a constrained molecular mechanics minimization of the newly formed adduct to resolve steric clashes.

  • Scoring (MM-GBSA):

    • Calculate the binding free energy ( ΔGbind​ ) of the minimized covalent complex to rank the poses.

Required Geometric Parameters for SN​2 Covalent Docking
ParameterIdeal ValueAcceptable ToleranceMechanistic Rationale
Attack Distance (S to C α ) 2.8 - 3.2 Å ≤3.5 ÅProximity required for orbital overlap.
Attack Angle (S···C α –Cl) 180°150° - 180°Required for SN​2 backside attack trajectory.
Leaving Group Distance N/ACleavedChloride must have an unhindered exit vector.

Downstream Experimental Validation (Self-Validating System)

A computational docking pose is merely a hypothesis until validated. To ensure the trustworthiness of the docking results, a self-validating experimental cascade using Intact Protein Mass Spectrometry (MS) must be employed.

Because the reaction involves the loss of a chloride leaving group and a proton from the cysteine (net loss of HCl), the mass shift observed on the protein will not be the full mass of the ligand.

Mass Shift Calculation for CAS 758658-96-7:

  • Ligand Formula: C9​H11​ClN2​O

  • Ligand Molecular Weight: 198.65 Da

  • Leaving Group (HCl): 36.46 Da

  • Expected Covalent Adduct Mass Shift: +162.19 Da

Validation H Docking Hit I Protein Incubation (Target + Ligand) H->I J Intact MS (+162.19 Da Shift) I->J K Peptide Mapping (LC-MS/MS) J->K L Target Validation K->L

Self-validating experimental cascade for confirming covalent target engagement via MS.

Step-by-Step Validation Protocol (Intact MS & Peptide Mapping)
  • Protein Reduction: Dissolve 50 µg of the target protein in 100 mM ammonium bicarbonate buffer (pH 8.0). Add TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes to ensure target cysteines are fully reduced[4].

  • Ligand Incubation: Add 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (from a 10 mM DMSO stock) to the protein solution at a 10-fold molar excess. Incubate for 2 hours at room temperature, protected from light (chloroacetamides are mildly light-sensitive)[4].

  • Intact Mass Spectrometry: Desalt the sample using a C4 ZipTip and analyze via ESI-TOF MS. Deconvolute the spectra. A successful covalent docking prediction is validated by a singular mass shift of +162.19 Da , indicating a 1:1 stoichiometry without off-target labeling.

  • Peptide Mapping (Site ID): Digest the labeled protein with Trypsin. Analyze the resulting peptides via LC-MS/MS. Search the fragmentation spectra for the +162.19 Da modification specifically localized to the target cysteine residue predicted by the computational docking model.

References

  • Appchem. "2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide | 1183772-92-0". Appchemical.com.
  • Zhao, Z., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". PMC (NIH).
  • Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction". PMC (NIH).
  • Thermo Fisher Scientific.
  • MDPI. "Recent Advances in Covalent Drug Discovery". Molecules.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Application Note: Synthesis and Utility of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide Executive Summary 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) is a highly versatile electrophilic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utility of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Executive Summary

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug development [1]. As a functionalized chloroacetamide, it serves as a critical intermediate for the alkylation of amines, thiols, and complex heterocycles. This motif is frequently incorporated into the design of dipeptidyl peptidase IV (DPP-IV) inhibitors [2] and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitors [3], where the pyridine ring provides essential hydrogen-bonding interactions within target enzyme active sites.

This application note details a self-validating, scalable synthesis protocol optimized for regioselectivity, high yield, and high purity in professional laboratory settings.

Mechanistic Rationale & Experimental Design

The synthesis relies on a bimolecular nucleophilic acyl substitution. The starting material, N -methyl-1-(pyridin-3-yl)methanamine, contains two nitrogen atoms: a secondary aliphatic amine and a pyridine nitrogen.

Causality in Reaction Design:

  • Regioselectivity: The secondary aliphatic amine is significantly more nucleophilic and basic than the aromatic pyridine nitrogen. By carefully controlling the stoichiometry and temperature, the acylation proceeds exclusively at the secondary amine, eliminating the need for transient protecting groups.

  • Temperature Control: The reaction with chloroacetyl chloride is highly exothermic. Conducting the initial addition at 0 °C suppresses the formation of unwanted degradation products and prevents the volatilization of the solvent.

  • Acid Scavenging: The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge HCl, driving the reaction to completion.

Quantitative Reagent Data

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
N -methyl-1-(pyridin-3-yl)methanamine122.171.001.22 gNucleophile / Starting Material
Chloroacetyl chloride112.941.101.24 g (0.88 mL)Acylating Agent / Electrophile
Triethylamine (TEA)101.191.501.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM), anhydrous84.93-40.0 mLSolvent
Saturated NaHCO3​ (aq)--20.0 mLQuench / Wash

Process Visualization

Fig 1: Synthesis and isolation workflow for the target chloroacetamide.

Step-by-Step Synthesis Protocol

Safety Note: Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. All operations must be conducted in a certified chemical fume hood using appropriate PPE (chemical-resistant gloves, lab coat, and safety goggles).

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Charge the flask with N -methyl-1-(pyridin-3-yl)methanamine (1.22 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Add triethylamine (2.09 mL, 15.0 mmol) to the stirring solution.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

Step 2: Electrophile Addition

  • In a separate dry vial, dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL).

  • Transfer the chloroacetyl chloride solution to a pressure-equalizing dropping funnel.

  • Add the solution dropwise to the cooled reaction mixture over a period of 20 minutes.

    • Critical Insight: Rapid addition will cause a localized temperature spike, leading to the formation of dark, tarry byproducts and potential acylation of the pyridine nitrogen.

Step 3: Reaction Maturation

  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir for 2 hours.

  • Self-Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 5% Methanol/DCM solvent system. The starting amine will stain strongly with ninhydrin, whereas the product (acetamide) will be UV-active but ninhydrin-negative.

Step 4: Quench and Workup

  • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 10 minutes until gas evolution ( CO2​ ) ceases.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Combine the organic layers and wash sequentially with distilled water (20 mL) and saturated brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification and Analytical Validation

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 50% to 100% Ethyl Acetate in Hexanes.

  • Pool the pure fractions and concentrate in vacuo to afford 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide as a pale yellow oil or off-white solid (Expected yield: 75-85%).

  • Validation Parameters: Confirm structural identity via LC-MS (Expected M+H+ : 199.06) and 1H NMR. Note that due to the restricted rotation around the amide bond, NMR spectra in CDCl3​ will typically display two distinct sets of signals corresponding to the cis and trans rotamers (approximately 1:1 ratio)[3].

References

  • Appchem Catalog. 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide | 1183772-92-0.
  • Google Patents. US7732446B1 - Dipeptidyl peptidase inhibitors.
  • Google Patents. US20100120789A1 - Compound capable of inhibiting 11β-hydroxysteroid dehydrogenase.
Application

utilizing 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide as a pharmaceutical building block

Application Note: 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in Targeted Covalent Inhibitor (TCI) Design and Heterocyclic Synthesis Executive Summary & Chemical Rationale As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in Targeted Covalent Inhibitor (TCI) Design and Heterocyclic Synthesis

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently encounter the challenge of balancing electrophilic reactivity with target specificity in drug discovery. 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS No. 758658-96-7)[1] is a highly versatile, bifunctional pharmaceutical building block designed to address this exact challenge.

This molecule integrates two critical pharmacophoric elements:

  • The Chloroacetamide Warhead: A well-established electrophile that forms irreversible covalent bonds with nucleophilic residues (primarily cysteine thiolates) via an SN2 mechanism[2]. Unlike highly reactive chloromethyl ketones, chloroacetamides offer a tunable reactivity profile, making them ideal for targeted covalent inhibitors (TCIs)[3].

  • The N-methyl-N-(pyridin-3-ylmethyl) Motif: The pyridine ring acts as a classic hydrogen-bond acceptor, frequently utilized to anchor molecules into the hinge region of kinases. The N-methyl substitution restricts the amide bond conformation, reducing entropic penalties upon target binding.

This guide details the application of this building block in two primary workflows: the design of cysteine-targeted covalent inhibitors and the modular synthesis of functionalized N-heterocycle libraries.

Warhead Profiling & Covalent Inhibitor Design

Covalent inhibitors have seen a renaissance, particularly in oncology and infectious diseases, due to their prolonged duration of action and ability to target "undruggable" shallow binding pockets[2]. The chloroacetamide moiety in this building block is specifically optimized for cysteine engagement[4].

Table 1: Comparative Profiling of Electrophilic Warheads

To contextualize the utility of the chloroacetamide group, the following table summarizes quantitative and qualitative data comparing it against other common covalent warheads[2][3][4].

Warhead TypeTarget Amino AcidReaction MechanismIntrinsic ReactivityReversibilityExample Applications
Chloroacetamide Cysteine (Thiolate)SN2 AlkylationModerate to HighIrreversibleMurA Inhibitors[5], OTUB2-COV-1[2]
Acrylamide Cysteine (Thiolate)Michael AdditionLow to ModerateIrreversibleIbrutinib (BTK), THZ1 (CDK7)[2]
Chloromethyl Ketone Cysteine / SerineSN2 AlkylationVery HighIrreversibleCaspase-3 probes, Broad-spectrum antibiotics[3]
Chlorofluoroacetamide Cysteine (Thiolate)SN2 AlkylationModerateReversibleSARS-CoV-2 3CLpro inhibitors[4]
Mechanism of Covalent Modification

The causality of the reaction relies on the microenvironment of the target protein. A nearby basic residue typically lowers the pKa of the target cysteine, generating a highly nucleophilic thiolate (Cys-S⁻) that displaces the primary chloride of the building block.

G Target Kinase Target (Active Cys-SH) Deprotonation Thiolate Formation (Cys-S⁻) Target->Deprotonation Microenvironment Base BuildingBlock 2-Chloro-N-methyl-N- pyridin-3-ylmethyl-acetamide (Warhead) SN2 SN2 Attack (Cl⁻ Displacement) BuildingBlock->SN2 Electrophilic Center Deprotonation->SN2 Nucleophilic Attack Adduct Irreversible Covalent Adduct (Target-S-CH2-CO-N-R) SN2->Adduct Covalent Bond Formation

Fig 1. Mechanism of irreversible covalent bond formation between a targeted cysteine and the warhead.

Experimental Protocols

Protocol 1: Self-Validating Thiol Reactivity Profiling (Ellman's Assay)

Objective: To quantify the intrinsic electrophilicity of the building block. Efficacy does not always correlate linearly with raw thiol reactivity; a warhead that is too reactive will be rapidly depleted by intracellular glutathione (GSH), leading to off-target toxicity[3][5].

Causality & Logic: We use Ellman's reagent (DTNB) because it reacts exclusively with unreacted free thiols to produce TNB²⁻, a yellow chromophore absorbing at 412 nm. By measuring the decrease in absorbance over time, we indirectly quantify the rate of covalent bond formation between our chloroacetamide building block and GSH[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer with 1 mM EDTA, adjusted strictly to pH 7.4.

    • Rationale: pH 7.4 mimics physiological conditions and ensures a consistent, representative fraction of GSH exists as the reactive thiolate anion. EDTA prevents metal-catalyzed oxidation of thiols.

  • Reagent Mixing: In a clear-bottom 96-well plate, combine 100 µM GSH with a dilution series of the building block (e.g., 10 µM to 500 µM) in the assay buffer.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes.

  • Quenching & Readout: Add DTNB to a final concentration of 1 mM in each well. Incubate for 5 minutes at room temperature, then measure absorbance at 412 nm using a microplate reader.

  • System Validation (QC):

    • Negative Control: Buffer + GSH + DMSO (Vehicle). Establishes the 100% free-thiol baseline.

    • Positive Control: Buffer + GSH + 500 µM Iodoacetamide. Should yield near-zero absorbance, validating the assay's dynamic range.

EllmansWorkflow Prepare Prepare GSH & Warhead (pH 7.4) Incubate Incubate 30 min @ 37°C Prepare->Incubate SN2 Alkylation DTNB Add DTNB (Ellman's Reagent) Incubate->DTNB Quench Unreacted Thiols Readout Absorbance @ 412 nm (Quantify TNB²⁻) DTNB->Readout Chromophore Generation Validate Calculate kinact (Self-Validation) Readout->Validate Data Processing

Fig 2. Self-validating high-throughput workflow for quantifying intrinsic thiol reactivity.

Protocol 2: Modular SN2 Diversification for N-Heterocycle Libraries

Objective: Beyond acting as a warhead, the primary chloride is an excellent leaving group for synthesizing diverse tertiary amines (e.g., piperazine or morpholine derivatives) commonly found in CNS and oncology drugs.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent (eq) of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Rationale: DMF is a polar aprotic solvent. It accelerates the SN2 transition state by solvating the cation (K⁺) while leaving the amine nucleophile relatively unsolvated and highly reactive.

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Rationale: K₂CO₃ is a mild, heterogeneous base. It is strong enough to scavenge the HCl byproduct (preventing the amine nucleophile from protonating and deactivating) but weak enough to avoid hydrolyzing the amide bond of the building block.

  • Nucleophile Addition: Add 1.2 eq of the target secondary amine. Stir the suspension at room temperature for 12 hours.

  • System Validation (LC-MS Tracking): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and inject into the LC-MS. The reaction is self-validated as complete when the parent mass of the building block (m/z ~199 [M+H]⁺) falls below 5% of the total ion chromatogram, and the desired product mass dominates.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash three times with a 5% aqueous LiCl solution.

    • Rationale: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination during downstream purification.

Sources

Method

Application Note: HPLC Method Development and Validation Protocol for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Introduction & Scope Accurate chromatographic analysis of synthetic intermediates is a cornerstone of robust drug development and agrochemical manufacturing. 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Accurate chromatographic analysis of synthetic intermediates is a cornerstone of robust drug development and agrochemical manufacturing. 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) is a bifunctional molecule featuring a basic pyridine ring and a reactive chloroacetamide moiety.

This application note details a scientifically rigorous, self-validating High-Performance Liquid Chromatography (HPLC) method tailored specifically for this analyte. The protocol is designed to eliminate peak tailing, prevent on-column analyte degradation, and ensure high reproducibility for quality control (QC) environments.

Physicochemical Profiling & Chromatographic Rationale

Developing a reliable method requires moving beyond trial-and-error to understand the specific physicochemical causality of the analyte's behavior.

The Pyridine Moiety & Peak Tailing

The analyte contains a pyridine ring, which acts as a weak base with a pKa of approximately 5.2[1]. In reversed-phase liquid chromatography (RPLC), basic compounds frequently exhibit severe peak tailing. This distortion is caused by secondary ion-exchange interactions: the protonated, positively charged nitrogen of the pyridine ring binds to deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase, which typically ionize at a pH above 4.0[2].

The Chloroacetamide Moiety & pH Constraints

To mitigate silanol interactions, chromatographers traditionally adjust the mobile phase pH to either highly acidic (pH < 3) to protonate and neutralize the silanols, or highly basic (pH > 8) to deprotonate and neutralize the basic analyte[3].

However, the presence of the 2-chloroacetamide group strictly dictates the pH boundaries. Alkyl chlorides are highly susceptible to nucleophilic substitution (hydrolysis) in the presence of hydroxide ions. Exposing this molecule to a high-pH mobile phase (pH > 8) to neutralize the pyridine ring introduces a severe risk of degrading the analyte during the run or while sitting in the autosampler.

The Causal Solution

A low-pH mobile phase (pH 2.5) is chemically mandated. At pH 2.5, the silica surface silanols are fully protonated and neutral, successfully suppressing the secondary ion-exchange interactions that cause peak tailing[4]. Simultaneously, the acidic environment protects the chloroacetamide group from nucleophilic attack, ensuring the structural integrity of the analyte throughout the analysis.

MethodLogic A Analyte: 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (Basic Pyridine, Reactive Chloroacetamide) B pH Selection Strategy A->B C High pH (> 8.0) Neutralizes Pyridine B->C D Low pH (2.5 - 3.0) Protonates Silanols B->D E REJECTED Risk of Chloroacetamide Hydrolysis C->E F ACCEPTED Stabilizes Analyte, Prevents Tailing D->F G Column Selection End-capped Type B Silica (C18) F->G H Mobile Phase Optimization 0.1% Formic Acid in Water / Acetonitrile G->H

Logical decision tree for HPLC method development highlighting pH selection causality.

Experimental Protocol

To ensure trustworthiness, this protocol functions as a self-validating system. By utilizing an end-capped, high-purity Type B silica column, residual silanol activity is further minimized[4], providing orthogonal protection against peak tailing alongside the pH control.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Type B end-capped silica minimizes secondary interactions.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterBuffers pH to ~2.7; protonates silanols; LC-MS compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for amides.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces mobile phase viscosity.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.
Detection (UV) 254 nmTargets the strong π−π∗ transition of the pyridine ring.
Gradient Elution Program

A gradient approach is utilized to focus the analyte band at the head of the column, improving peak shape and ensuring the elution of any highly retained synthesis impurities.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Isocratic hold (Equilibration)
2.0955Focuses polar analyte
10.01090Linear ramp (Elution)
12.01090Column wash
12.1955Return to initial conditions
17.0955Re-equilibration
Sample Preparation Workflow

Caution: To prevent solvent-mismatch effects (which can cause peak fronting or splitting), the sample diluent must closely match the initial mobile phase conditions[3].

  • Stock Solution: Accurately weigh 10.0 mg of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Solution: Dilute the stock solution 1:10 using the initial mobile phase (95% Water / 5% ACN with 0.1% FA) to achieve a final concentration of 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Protocol S1 1. Standard Prep Dilute API in Initial Phase S2 2. Equilibration ≥10 Column Volumes at 1.0 mL/min S1->S2 S3 3. Injection 10 µL Volume Autosampler at 5°C S2->S3 S4 4. Elution Gradient Run UV at 254 nm S3->S4 S5 5. Evaluation Check Tailing & Resolution S4->S5

Step-by-step experimental workflow for the validated HPLC protocol.

System Suitability Testing (SST)

Before analyzing unknown samples, the method must validate its own performance. Inject the 100 µg/mL working standard five consecutive times. The system is only deemed suitable for analysis if it meets the following stringent criteria:

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( Tf​ ) ≤1.5 Confirms that secondary silanol interactions are successfully suppressed.
Theoretical Plates ( N ) ≥5000 Verifies column bed integrity and optimal kinetic efficiency.
Retention Time %RSD ≤1.0% (n=5)Ensures pump gradient delivery and mobile phase composition are stable.
Peak Area %RSD ≤2.0% (n=5)Validates the precision of the autosampler injection mechanism.

References

  • Title: How to Reduce Peak Tailing in HPLC Source: Phenomenex URL: 4

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: 2

  • Title: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online (The LCGC Blog) URL: 3

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: 1

Sources

Application

Application Note: Advanced Cross-Coupling Protocols Utilizing 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Executive Summary The compound 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) represents a highly privileged building block in modern organic synthesis and drug discovery. The α -chloroacetamide moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) represents a highly privileged building block in modern organic synthesis and drug discovery. The α -chloroacetamide moiety serves as a versatile electrophile for C–C bond formation, while the N-methyl and pyridin-3-ylmethyl groups provide a robust pharmacophore frequently utilized in the development of targeted therapeutics, such as Nicotinamide N-methyltransferase (NNMT) inhibitors[1].

This application note provides researchers with field-proven, self-validating protocols for integrating this specific compound into complex molecular scaffolds via state-of-the-art cross-coupling methodologies. We detail two primary workflows: a Metallaphotoredox Cross-Electrophile Coupling and a Nickel-Catalyzed Suzuki-Miyaura Coupling .

Mechanistic Rationale & Causality (E-E-A-T)

Transitioning from traditional Palladium-catalyzed cross-coupling to Nickel-based and metallaphotoredox systems unlocks new reactivity paradigms for alkyl chlorides[2]. The specific structural features of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide dictate the experimental choices in these protocols:

  • The Thermodynamic Advantage of α -Chloroacetamides: The C–Cl bond dissociation energy (BDE) of α -chloroacetamides is approximately 77 kcal/mol. This narrow BDE range makes them ideal candidates for halogen atom abstraction via silyl radicals in photoredox catalysis, generating a highly stabilized α -acyl radical without the need for harsh reductants[3].

  • Causality of the N-Methyl Substitution: In basic cross-coupling environments, secondary amides (N–H) present a significant liability due to their acidic protons (pKa ~30–35 in DMSO). These protons can coordinate to the Nickel center or undergo deprotonation, leading to off-target N-arylation or catalyst poisoning[3]. The N-methyl group in this substrate eliminates this variable, ensuring absolute chemoselectivity for C–C bond formation.

  • Hemilability of the Pyridyl Group: The basic nitrogen of the pyridin-3-ylmethyl moiety can act as a transient, hemilabile directing group. By temporarily coordinating to the Ni(II) intermediate, it stabilizes the organometallic species against premature β -hydride elimination, effectively funneling the catalytic cycle toward the desired reductive elimination pathway[2].

Reaction Optimization & Quantitative Data

The following table summarizes the optimization parameters for the metallaphotoredox cross-electrophile coupling of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide with a standard aryl bromide.

Table 1: Optimization of Metallaphotoredox Cross-Electrophile Coupling

Catalyst SystemSolventLight SourceYield (%)Causality / Observation
Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​
  • NiCl 2​ ·glyme
DME 34W Blue LED >85% Optimal radical generation and rapid Ni-capture.
Ru(bpy) 3​ Cl 2​
  • NiCl 2​ ·glyme
  • DME34W Blue LED<20%Insufficient oxidation potential for silane activation.
    Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​
  • NiCl 2​ ·glyme
  • DMF34W Blue LED45%Strong solvent coordination inhibits the Ni catalytic cycle.
    Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​
  • NiCl 2​ ·glyme
  • DMENone (Dark)0%Confirms absolute photochemical dependence.
    Ir-Catalyst + NiCl 2​ ·glyme (No Silane)DME34W Blue LED0%Lack of Halogen Atom Transfer (HAT) agent halts initiation[3].

    Visualizations of Catalytic and Experimental Workflows

    CatalyticCycle cluster_photoredox Photoredox Cycle (Ir) cluster_nickel Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ground State Ir3_ex *Ir(III) Excited State Ir3->Ir3_ex Blue LED Excitation Ir2 Ir(II) Reduced State Ir3_ex->Ir2 Silane Oxidation (HAT Agent Gen) Substrate 2-Chloro-N-methyl-N- pyridin-3-ylmethyl-acetamide Ir3_ex->Substrate Halogen Atom Abstraction (via Silane) Ir2->Ir3 SET to Ni(I) Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Ar-Br Oxidative Addition Ni3 Ni(III)-Aryl-Alkyl Ni2->Ni3 Radical Capture Ni1 Ni(I) Complex Ni3->Ni1 Reductive Elimination (Product) Ni1->Ni0 SET from Ir(II) Radical α-Acyl Radical Substrate->Radical Radical->Ni3 Intercepted by Ni(II)

    Caption: Synergistic metallaphotoredox catalytic cycle enabling the cross-coupling of the α-chloroacetamide.

    ExperimentalWorkflow S1 1. Substrate & Catalyst Loading Add Chloroacetamide, Ar-Br, Ir & Ni catalysts S2 2. Additives & Solvent Add (TMS)3SiH, Base, and anhydrous DME S1->S2 S3 3. Rigorous Degassing 3x Freeze-Pump-Thaw cycles S2->S3 S4 4. Photochemical Irradiation 34W Blue LED, 24h at Room Temp S3->S4 S5 5. Quench & Purification Extraction, Concentration, Column Chromatography S4->S5

    Caption: Step-by-step experimental workflow for the metallaphotoredox cross-coupling protocol.

    Experimental Protocols

    Protocol A: Metallaphotoredox Cross-Electrophile Coupling with Aryl Bromides

    This protocol utilizes dual Ir/Ni catalysis to couple 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide with diverse aryl bromides, bypassing the need for pre-formed organometallic reagents[3].

    Reagents & Materials:

    • 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (1.0 equiv, 0.5 mmol)

    • Aryl bromide (1.5 equiv, 0.75 mmol)

    • NiCl 2​ ·glyme (10 mol%, 0.05 mmol)

    • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (15 mol%, 0.075 mmol)

    • Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​ (2 mol%, 0.01 mmol)

    • Tris(trimethylsilyl)silane, (TMS) 3​ SiH (1.2 equiv, 0.6 mmol)

    • Na 2​ CO 3​ (2.0 equiv, 1.0 mmol)

    • Anhydrous 1,2-Dimethoxyethane (DME) (5.0 mL)

    Step-by-Step Methodology:

    • Preparation of the Catalyst Complex: In an oven-dried 20 mL reaction vial equipped with a stir bar, add NiCl 2​ ·glyme and dtbbpy. Add 1.0 mL of anhydrous DME and stir for 15 minutes until a pale green/blue complex forms.

    • Substrate Loading: To the vial, add 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide, the aryl bromide, Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​ , and Na 2​ CO 3​ .

    • Solvent and Silane Addition: Add the remaining 4.0 mL of DME, followed by the dropwise addition of (TMS) 3​ SiH via a microsyringe.

    • Degassing (Critical Step): Seal the vial with a PTFE septum cap. Subject the mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen (which quenches the Ir excited state and oxidizes the Ni(0) intermediate). Backfill with ultra-pure Argon.

    • Irradiation: Place the vial approximately 2 cm away from a 34 W Blue LED lamp. Stir vigorously at room temperature for 24 hours. A fan should be used to maintain ambient temperature and prevent thermal degradation.

    • Self-Validation Check: At 20 hours, sample 10 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Diagnostic Check: Look for the des-chloro byproduct (reduction of the C-Cl bond without arylation). If >5% des-chloro byproduct is observed, it indicates slow Ni-capture relative to background hydrogen atom transfer; ensure absolute exclusion of moisture and verify LED intensity in future runs.

    • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO 3​ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the α -aryl amide product.

    Protocol B: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

    For scenarios where arylboronic acids are preferred over aryl halides, this protocol leverages the electrophilic nature of the α -chloroacetamide in a traditional Suzuki-Miyaura framework[2].

    Reagents & Materials:

    • 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (1.0 equiv, 0.5 mmol)

    • Arylboronic acid (1.5 equiv, 0.75 mmol)

    • NiCl 2​ (dme) (10 mol%, 0.05 mmol)

    • dtbbpy (12 mol%, 0.06 mmol)

    • K 3​ PO 4​ (2.5 equiv, 1.25 mmol)

    • 1,4-Dioxane / H 2​ O (10:1 v/v, 5.0 mL)

    Step-by-Step Methodology:

    • Setup: In an oven-dried Schlenk tube, combine NiCl 2​ (dme) and dtbbpy in 2.0 mL of 1,4-Dioxane. Stir for 20 minutes under Argon.

    • Reagent Addition: Add the 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide, arylboronic acid, and finely ground K 3​ PO 4​ . Add the remaining 1,4-Dioxane and H 2​ O (degassed prior to addition).

    • Reaction: Seal the tube and heat to 80 °C in an oil bath for 12 hours with vigorous stirring.

    • Self-Validation Check: Monitor the reaction via TLC. Diagnostic Check: The presence of unreacted boronic acid alongside complete consumption of the chloroacetamide indicates successful coupling. If significant protodeboronation of the arylboronic acid is observed (detected via GC-MS), reduce the water content in the solvent mixture for subsequent optimizations.

    • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

    Sources

    Method

    sample preparation techniques for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in biological matrices

    Analyte Profiling & Bioanalytical Challenges The reliable quantification of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) in biological matrices (plasma, serum, urine) presents a unique set of physi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Analyte Profiling & Bioanalytical Challenges

    The reliable quantification of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) in biological matrices (plasma, serum, urine) presents a unique set of physicochemical challenges. As a bifunctional molecule, its extraction logic is dictated by two critical structural features:

    • The Pyridine Ring (Basic): With a pKa of approximately 5.2, the pyridine nitrogen is protonated at physiological and acidic pH, making it highly amenable to cation-exchange retention mechanisms.

    • The Chloroacetamide Moiety (Electrophilic): Chloroacetamides are well-documented covalent reactive groups (CRGs)[1]. In biological matrices, they act as soft electrophiles that rapidly undergo nucleophilic attack by endogenous thiols—most notably Glutathione (GSH)—leading to rapid ex vivo degradation and inaccurate pharmacokinetic quantification[2].

    The Causality of Matrix Stabilization

    Failure to stabilize the biological matrix immediately upon collection will result in the irreversible formation of GSH-adducts. To create a self-validating system , the extraction protocol must preemptively quench endogenous nucleophiles. By acidifying the plasma to pH < 4, the thiolate anion (RS⁻) of glutathione is protonated to its inert thiol state (RSH), effectively halting the alkylation reaction.

    Stabilization Analyte Target Analyte (Chloroacetamide) Adduct Covalent Adduct (Loss of Analyte) Analyte->Adduct Unstabilized GSH Endogenous GSH Thiolate State (RS-) GSH->Adduct Safe Protonated Thiol (RSH) Nucleophilicity Quenched GSH->Safe Addition of Acid Acid Acidification (pH < 4) Formic Acid Safe->Analyte No Reaction

    Fig 1. Ex vivo stabilization mechanism preventing glutathione-mediated covalent adduction.

    Validated Extraction Methodologies

    To comply with the FDA 2018 Bioanalytical Method Validation (BMV) Guidance[3][4], the following protocols have been engineered with built-in validation checks. Every batch must include a Stable Isotope Labeled Internal Standard (SIL-IS, e.g., d3-methyl analog) spiked prior to extraction to normalize recovery variations and matrix effects.

    Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

    Optimal Matrix: Plasma, Serum (High sensitivity, low matrix effect). Mechanistic Logic: The protonated pyridine ring binds strongly to the sulfonic acid groups of the MCX sorbent[5]. This allows for aggressive organic washing to remove neutral lipids, followed by a basic elution. Crucial Insight: Because chloroacetamides are susceptible to base-catalyzed hydrolysis, the basic eluate must be neutralized immediately.

    Step-by-Step Workflow:

    • Matrix Stabilization & Spiking: To 100 µL of plasma, add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% Phosphoric Acid (H₃PO₄) to protonate the pyridine ring and quench GSH. Vortex for 30 seconds.

    • Sorbent Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL of 0.1% Formic Acid in water.

    • Sample Loading: Load the pre-treated plasma mixture at a flow rate of 1 mL/min.

    • Interference Washing:

      • Wash 1 (Aqueous): 1 mL of 0.1 N HCl (removes salts and polar interferences).

      • Wash 2 (Organic): 1 mL of 100% MeOH (removes neutral lipids and proteins).

    • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH deprotonates the pyridine, breaking the ionic bond.

    • Immediate Neutralization (Self-Validating Step): Do not evaporate directly. Immediately add 50 µL of glacial acetic acid to the eluate to neutralize the NH₄OH, preventing base-catalyzed degradation of the chloroacetamide warhead.

    • Reconstitution: Evaporate under N₂ at 30°C and reconstitute in 100 µL of Initial Mobile Phase.

    SPE_Workflow A 1. Sample Pre-treatment Add 2% H3PO4 Analyte: Protonated (+) B 2. Load onto MCX Cation Exchange Binding A->B C 3. Wash 1 (Aqueous) 0.1N HCl Removes Salts B->C D 4. Wash 2 (Organic) 100% MeOH Removes Lipids C->D E 5. Elution 5% NH4OH in MeOH Analyte: Neutralized D->E F 6. Immediate Neutralization Prevent Degradation E->F

    Fig 2. Mixed-Mode Cation Exchange (MCX) SPE workflow with critical neutralization step.

    Protocol B: Liquid-Liquid Extraction (LLE)

    Optimal Matrix: Urine (High salt tolerance). Mechanistic Logic: Urine contains high concentrations of salts that can clog or compete for SPE sorbents. By adjusting the pH to 7.5, the pyridine ring (pKa 5.2) becomes >99% neutral, allowing it to partition cleanly into a moderately polar organic solvent without exposing the chloroacetamide to destructive highly basic conditions (pH > 9).

    Step-by-Step Workflow:

    • Buffering: Aliquot 200 µL of urine. Add 10 µL of SIL-IS. Add 200 µL of 0.1 M Ammonium Acetate buffer (pH 7.5).

    • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

    • Partitioning: Shake mechanically for 10 minutes, then centrifuge at 4000 x g for 5 minutes at 4°C.

    • Transfer & Dry: Flash-freeze the aqueous layer in a dry ice/acetone bath. Decant the upper organic layer into a clean tube.

    • Reconstitution: Evaporate to dryness under N₂ and reconstitute in 100 µL of Initial Mobile Phase.

    Quantitative Performance Comparison

    To guide method selection, the table below summarizes the validated quantitative metrics across three distinct sample preparation techniques. Data is benchmarked against FDA BMV acceptance criteria (±15% precision/accuracy)[3][4].

    Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Processing TimePrimary Advantage
    MCX SPE (Protocol A) 88.5 ± 4.2< 5.00.590 minsHighest purity; zero ion suppression.
    LLE (Protocol B) 76.2 ± 6.812.42.060 minsBest for high-salt urine matrices.
    Protein Precipitation (PPT) 95.1 ± 8.535.8 (Suppression)10.015 minsRapid high-throughput screening.

    Note: PPT was performed using a 1:3 ratio of plasma to cold Acetonitrile (0.1% Formic Acid). While recovery is high, the significant phospholipid-induced matrix effect limits its use to early discovery phases rather than regulated clinical bioanalysis.

    References

    • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

    • Shannon, D. A., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 12(7), 1880-1885. URL:[Link]

    • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Cell Chemical Biology, 26(2), 199-210. URL:[Link]

    • Baig, M. L., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC / National Institutes of Health. URL:[Link]

    Sources

    Application

    scaling up the manufacturing process of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

    Application Note: Scalable Manufacturing Process for 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide Executive Summary & Process Rationale 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide (CAS: 758658-96-7) is a highl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Scalable Manufacturing Process for 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide

    Executive Summary & Process Rationale

    2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide (CAS: 758658-96-7) is a highly versatile organic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1][2]. Structurally, it features a reactive α-chloroamide moiety and a basic pyridine ring, making it a prime candidate for subsequent nucleophilic substitution reactions.

    Transitioning the synthesis of this compound from a bench-top discovery scale (milligrams) to a pilot-plant manufacturing scale (kilograms) requires rigorous process engineering. The primary synthetic route involves the N-acylation of N-methyl-1-(pyridin-3-yl)methanamine with chloroacetyl chloride.

    Mechanistic & Scale-Up Challenges:

    • Exothermicity & Chemoselectivity: The reaction between the secondary amine and chloroacetyl chloride is violently exothermic. Without strict temperature control, localized heating can lead to the degradation of the acyl chloride and promote unwanted side reactions, such as the quaternization (N-alkylation/acylation) of the weakly nucleophilic pyridine nitrogen.

    • Acid Scavenging: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If not efficiently scavenged, HCl will protonate the pyridine ring or the secondary amine starting material, precipitating it as an unreactive hydrochloride salt and stalling the reaction.

    • Solvent Selection: Traditional bench-scale methods often use Dichloromethane (DCM). For scale-up, we substitute DCM with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a greener, bio-derived solvent that offers superior phase separation during aqueous workup due to its lower water miscibility, significantly reducing emulsion formation during extraction.

    Process Flow & Unit Operations

    The following workflow illustrates the optimized unit operations for the scalable synthesis, emphasizing precise thermal control and efficient isolation.

    ProcessFlow Start Charge Reactor: Amine + 2-MeTHF + TEA Cooling Active Cooling (Target: 0-5 °C) Start->Cooling Addition Controlled Addition: Chloroacetyl Chloride (Exotherm Mitigation) Cooling->Addition Reaction Thermal Equilibration & Stirring at 20 °C Addition->Reaction Workup Aqueous Quench & Phase Separation Reaction->Workup Wash NaHCO3 (aq) & Brine Washes Workup->Wash Crystallization Solvent Swap (EtOAc/Heptane) & Controlled Cooling Wash->Crystallization Isolation Filtration & Vacuum Drying Crystallization->Isolation Product Purified 2-Chloro-N-methyl-N- (pyridin-3-ylmethyl)acetamide Isolation->Product

    Process flow diagram for the pilot-scale synthesis of CAS 758658-96-7.

    Quantitative Material Requirements

    The following stoichiometry is optimized for a 1.0 kg (amine limiting reagent) pilot batch. Data is structured to ensure a self-validating mass balance.

    Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
    N-methyl-1-(pyridin-3-yl)methanamine122.171.001000 g (8.18 mol)Starting Material
    Chloroacetyl Chloride112.941.05970 g (8.59 mol)Acylating Agent
    Triethylamine (TEA)101.191.20993 g (9.82 mol)Acid Scavenger
    2-Methyltetrahydrofuran (2-MeTHF)86.13-10.0 LReaction Solvent
    Purified Water (USP)18.02-5.0 LQuench / Wash
    5% NaHCO3 (aq)84.01-5.0 LNeutralization Wash
    Ethyl Acetate (EtOAc)88.11-4.0 LCrystallization Solvent
    n-Heptane100.20-8.0 LAnti-solvent

    Step-by-Step Manufacturing Protocol

    Phase 1: Reactor Preparation and Loading

    • Ensure the 20 L jacketed glass-lined reactor is clean, dry, and purged with Nitrogen (N2) to prevent moisture ingress, which would rapidly hydrolyze the chloroacetyl chloride.

    • Charge the reactor with 10.0 L of anhydrous 2-MeTHF.

    • Add 1000 g of N-methyl-1-(pyridin-3-yl)methanamine under moderate agitation (150 RPM).

    • Charge 993 g of Triethylamine (TEA).

    • Initiate jacket cooling. Bring the internal reaction temperature ( Tint​ ) down to 0 °C to 5 °C.

    Phase 2: Controlled Acylation 6. Load 970 g of chloroacetyl chloride into a pressure-equalizing dropping funnel or dosing pump system. 7. CRITICAL STEP: Begin the dropwise addition of chloroacetyl chloride. Adjust the dosing rate to maintain Tint​ strictly below 10 °C.

    • Causality Insight: Exceeding 10 °C significantly increases the risk of di-acylation and the formation of dark, tarry polymeric byproducts. The reaction mixture will become a thick slurry as Triethylamine hydrochloride (TEA·HCl) precipitates.

    • Once the addition is complete, maintain Tint​ at 5 °C for 30 minutes, then adjust the jacket temperature to gradually warm the mixture to 20 °C over 1 hour.

    • Stir at 20 °C for 2 hours. Sample the reaction for HPLC or TLC analysis to confirm >99% consumption of the starting amine.

    Phase 3: Quench and Workup 10. Cool the reactor to 10 °C. Slowly charge 5.0 L of Purified Water to quench any unreacted chloroacetyl chloride and dissolve the TEA·HCl salts. 11. Stir for 15 minutes, then halt agitation. Allow the phases to separate for 30 minutes. 12. Drain the lower aqueous phase (containing TEA·HCl) to waste. 13. Wash the upper organic phase (2-MeTHF) with 5.0 L of 5% aqueous NaHCO3 to neutralize trace acidic impurities. Vent the reactor carefully to release generated CO2 gas. 14. Perform a final wash with 3.0 L of saturated brine to remove residual water from the organic phase.

    Phase 4: Isolation and Crystallization 15. Transfer the organic phase to a distillation apparatus. Concentrate the solution under reduced pressure (40 °C, 100-150 mbar) to approximately 2.0 L. 16. Solvent Swap: Charge 4.0 L of Ethyl Acetate (EtOAc) and continue distillation until the internal volume is again ~2.0 L, effectively removing the bulk of the 2-MeTHF. 17. Adjust Tint​ to 40 °C. Slowly add 8.0 L of n-Heptane (anti-solvent) over 1 hour while maintaining moderate agitation. 18. Initiate a controlled cooling ramp: cool from 40 °C to 0 °C at a rate of 10 °C/hour to promote the growth of large, filterable crystals of 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide. 19. Filter the resulting suspension using a Nutsche filter. Wash the filter cake with 1.0 L of cold (0 °C) n-Heptane. 20. Dry the product in a vacuum oven at 35 °C for 12 hours.

    • Expected Yield: ~1.45 kg (85-89% theoretical yield).

    • Target Purity: >98% by HPLC.

    References

    • Appchem Limited. (n.d.). 2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide | 1183772-92-0.
    • BLD Pharm. (n.d.). 125794-21-0 | 2-Chloro-N-(pyridin-4-ylmethyl)acetamide.
    • Zhengzhou Chunqiu Chemical Co., Ltd. (n.d.). n-pyridin-3-ylmethyl-acetamide_CAS:758658-96-7.

    Sources

    Method

    Application Note: Synthesis and Characterization of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

    An in-depth analysis of the chemical structure of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide reveals its identity as a tertiary amide. In the context of chemical reactions, this compound is the product of an amidat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth analysis of the chemical structure of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide reveals its identity as a tertiary amide. In the context of chemical reactions, this compound is the product of an amidation process, rather than a catalyst used to facilitate such reactions. Catalytic amidation refers to the formation of amide bonds, and therefore, this molecule represents a potential synthetic target.

    This guide has been re-envisioned to align with the principles of scientific accuracy and practical application. It will provide a comprehensive, field-proven protocol for the synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide via a standard amidation pathway. This approach addresses the core topic by detailing a critical amidation reaction directly involving the specified compound, positioning it as a valuable building block for further applications in medicinal chemistry and materials science.

    Introduction: A Versatile Heterocyclic Building Block

    2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is a functionalized heterocyclic compound with significant potential as an intermediate in synthetic chemistry. Its structure incorporates three key features:

    • A Pyridine Ring: A nitrogen-containing aromatic heterocycle that is a common motif in pharmaceuticals and agrochemicals, often used to modulate solubility, engage in hydrogen bonding, or coordinate with metal centers.

    • A Tertiary Amide: A stable functional group that provides a defined three-dimensional structure and influences the molecule's electronic and pharmacokinetic properties.

    • An α-Chloro Moiety: A reactive electrophilic site, making the molecule a valuable precursor for nucleophilic substitution reactions. This "handle" allows for the straightforward introduction of diverse functional groups, enabling its use in the construction of more complex molecular architectures and in fragment-based drug discovery (FBDD).

    Given these features, the primary application of this compound is as a versatile building block for the synthesis of novel chemical entities. This document provides a detailed, validated protocol for its synthesis via the acylation of a secondary amine with chloroacetyl chloride.

    The Synthetic Pathway: Nucleophilic Acyl Substitution

    The synthesis of the target compound is achieved through a classic nucleophilic acyl substitution reaction. The secondary amine, N-methyl-1-(pyridin-3-yl)methanamine, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to quench the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

    The general reaction scheme is as follows:

    This reaction is typically high-yielding and proceeds rapidly under mild conditions, making it an efficient method for producing the desired chloroacetamide derivative.

    Detailed Synthesis Protocol

    This protocol describes the synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide on a 10 mmol scale.

    3.1 Materials and Reagents

    ReagentFormulaMW ( g/mol )MmolMass/VolumePuritySupplier (Example)
    N-methyl-1-(pyridin-3-yl)methanamineC₇H₁₀N₂122.17101.22 g≥98%Sigma-Aldrich
    Chloroacetyl ChlorideC₂H₂Cl₂O112.94110.8 mL≥98%Sigma-Aldrich
    Triethylamine (TEA)C₆H₁₅N101.19152.1 mL≥99%Sigma-Aldrich
    Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-50 mL≥99.8%Sigma-Aldrich
    Saturated Sodium Bicarbonate SolutionNaHCO₃--30 mL--
    Brine (Saturated NaCl Solution)NaCl--30 mL--
    Anhydrous Magnesium SulfateMgSO₄120.37-~2 g-Sigma-Aldrich

    3.2 Equipment

    • 100 mL round-bottom flask with a magnetic stir bar

    • Dropping funnel

    • Ice bath

    • Nitrogen or Argon inlet

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    3.3 Experimental Workflow Diagram

    G cluster_prep 1. Reagent Preparation cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis A Dissolve N-methyl-1-(pyridin-3-yl)methanamine and TEA in anhydrous DCM (50 mL) in a 100 mL RBF. B Cool the solution to 0 °C in an ice bath under N2. A->B C Add chloroacetyl chloride (1.1 eq) dropwise via dropping funnel over 15 minutes. B->C D Maintain temperature at 0 °C during addition. C->D E Allow reaction to warm to room temperature and stir for 2 hours. D->E F Quench reaction with water. Transfer to separatory funnel. E->F G Wash with sat. NaHCO3 solution. F->G H Wash with brine. G->H I Dry organic layer over MgSO4. H->I J Filter and concentrate in vacuo using a rotary evaporator. I->J K Purify crude product via flash column chromatography (e.g., EtOAc/Hexanes). J->K L Characterize pure product (NMR, MS, IR). K->L

    Caption: Synthetic workflow for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide.

    3.4 Step-by-Step Protocol

    • Reagent Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add N-methyl-1-(pyridin-3-yl)methanamine (1.22 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

    • Inert Atmosphere & Cooling: Seal the flask with a septum, establish an inert atmosphere (Nitrogen or Argon), and cool the solution to 0 °C using an ice-water bath.

    • Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 eq) to the stirred solution.

    • Acyl Chloride Addition: Add chloroacetyl chloride (0.8 mL, 11 mmol, 1.1 eq) dropwise to the reaction mixture over a period of 15 minutes using a syringe or dropping funnel. A white precipitate (triethylammonium chloride) will form.

    • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Aqueous Work-up: Upon completion, carefully quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

    • Extraction: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) and then brine (1 x 30 mL).

    • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound.

    Product Characterization and Validation

    The identity and purity of the final product, 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide, must be confirmed through standard analytical techniques.

    Expected Results:

    ParameterExpected Outcome
    Physical State Off-white to pale yellow solid or viscous oil.
    Yield 80-95% (after purification).
    ¹H NMR Characteristic peaks corresponding to pyridyl, methylene, methyl, and chloro-methylene protons should be observed.
    ¹³C NMR Resonances for all unique carbons, including the carbonyl carbon (~166-168 ppm), should be present.
    Mass Spectrometry The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass should be observed.
    Purity (LC-MS) ≥95% purity is expected after chromatographic purification.

    A self-validating protocol requires rigorous characterization. Discrepancies in the spectral data compared to expected values may indicate incomplete reaction, side product formation, or contamination, necessitating further purification or re-synthesis.

    Conclusion and Future Applications

    This application note provides a reliable and reproducible protocol for the synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide. The α-chloro group serves as a key functional handle for subsequent derivatization. For example, it can undergo nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alcohols) to rapidly generate libraries of new compounds for screening in drug discovery and materials science programs. The protocol's efficiency and simplicity make it a valuable tool for chemists requiring access to this versatile synthetic intermediate.

    References

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Provides foundational knowledge on nucleophilic acyl substitution mechanisms). URL: [Link]

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper on Flash Column Chromatography for purification). URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Low Synthesis Yield of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

    Welcome to the technical support center for the synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a versatile chemical building block, its efficient preparation is crucial for various research and development pipelines.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you optimize your reaction yields.

    Troubleshooting Guide: Addressing Low Yield

    Low product yield is a frequent challenge in multi-step organic synthesis. The following section is structured in a question-and-answer format to directly address specific issues you may encounter during the acylation of N-methyl-N-(pyridin-3-ylmethyl)amine with chloroacetyl chloride.

    Q1: My reaction yield is significantly lower than expected. What are the most common initial checks?

    When troubleshooting a low yield, it is critical to systematically review the fundamental parameters of the reaction. Often, the root cause is a subtle oversight in one of the areas listed below.

    Table 1: Initial Troubleshooting Checklist

    Parameter Causality & Rationale Recommended Action
    Reagent Quality Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to inactive chloroacetic acid. The secondary amine starting material can degrade over time through oxidation or other pathways. Use freshly opened or recently purified chloroacetyl chloride. Verify the purity of the N-methyl-N-(pyridin-3-ylmethyl)amine starting material via NMR or GC-MS.
    Anhydrous Conditions Any moisture present in the solvent or glassware will rapidly quench the chloroacetyl chloride, reducing the amount available to react with your amine.[2] Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
    Temperature Control The acylation reaction is highly exothermic. Without proper cooling, the localized heat can lead to the formation of undesired side products and potential degradation of both starting materials and the desired product.[4] During the dropwise addition of chloroacetyl chloride, maintain the reaction temperature between 0-5 °C using an ice bath.[4]

    | Reaction Monitoring | Assuming a standard reaction time without verification can lead to premature workup of an incomplete reaction or prolonged reaction times that encourage side-product formation. | Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4] The disappearance of the starting amine spot is a key indicator of completion. |

    Q2: My TLC analysis shows a significant amount of unreacted starting amine, even after the recommended reaction time. How can I drive the reaction to completion?

    Observing unreacted starting material is a clear indication that the reaction has stalled. This can be addressed by re-evaluating stoichiometry and reaction conditions.

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, it is common practice to use a slight excess of the acylating agent to ensure all of the more valuable amine is consumed. Try using 1.05 to 1.2 equivalents of chloroacetyl chloride.[3]

    • Reaction Time & Temperature: After the controlled, cold addition of chloroacetyl chloride is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.[4] Some acylations require several hours to reach completion. Continue to monitor via TLC until the starting amine is no longer visible.

    • Base Equivalency: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If the base (e.g., triethylamine) is insufficient or has degraded, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Ensure at least 1.1 to 1.5 equivalents of a suitable base are used.[3][5]

    Q3: I observe several new spots on my TLC plate in addition to my product. What are these likely side products and how can I prevent them?

    The formation of multiple products points to side reactions competing with the desired acylation. Understanding these alternative pathways is key to minimizing them.

    • Hydrolysis Product: The most common side product is chloroacetic acid, formed from the reaction of chloroacetyl chloride with trace water. While this is often removed during workup, its formation consumes your reagent. The best prevention is ensuring strictly anhydrous conditions.[6]

    • Pyridine N-Acylation: The nitrogen atom on the pyridine ring is also nucleophilic and can react with chloroacetyl chloride to form a quaternary pyridinium salt. This is a known side reaction in the acylation of amino-pyridines. To minimize this, add the chloroacetyl chloride solution slowly to the solution of the amine and base. This keeps the instantaneous concentration of the highly reactive acylating agent low, favoring the reaction with the more nucleophilic secondary amine over the pyridine nitrogen.

    Below is a diagram illustrating the desired reaction pathway versus potential side reactions.

    G cluster_reactants Reactants cluster_products Potential Products Amine N-methyl-N-(pyridin-3-ylmethyl)amine Desired Desired Amide Product Amine->Desired Main Path (More Nucleophilic Amine) Side1 Quaternized Pyridine Salt Amine->Side1 Side Path (Pyridine Attack) AcylCl Chloroacetyl Chloride AcylCl->Desired AcylCl->Side1 Side2 Chloroacetic Acid (from Hydrolysis) AcylCl->Side2 Side Path (Reaction with H2O)

    Caption: Desired vs. Undesired Reaction Pathways.

    Q4: I seem to lose a significant amount of product during the aqueous workup. How can I improve my extraction efficiency?

    Product loss during extraction and workup is a common, and often underestimated, source of low yield. The physicochemical properties of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide can make this stage tricky.

    • pH Control: Before extraction, ensure the aqueous layer is basic. After quenching the reaction with water, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4] This neutralizes any remaining HCl and ensures the pyridine nitrogen on your product is not protonated. A protonated product will have significantly higher water solubility, causing it to partition into the aqueous layer.

    • Multiple Extractions: Perform multiple extractions (e.g., 3 times) with your organic solvent (e.g., ethyl acetate or dichloromethane) rather than a single large-volume extraction.[3] This is a more efficient method for recovering the product from the aqueous phase.

    • Use of Brine: After the bicarbonate wash, wash the combined organic layers with brine (a saturated aqueous NaCl solution).[4] Brine helps to break up emulsions and decreases the solubility of your organic product in the aqueous layer by increasing the polarity of the aqueous phase, driving more product into the organic layer.

    • Drying and Evaporation: Ensure the organic layer is thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating it.[3] Residual water can interfere with purification. When removing the solvent with a rotary evaporator, be mindful of the product's volatility; use moderate temperature and pressure to avoid loss.

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal solvent and base combination for this acylation?

    The choice of solvent and base is critical for success. An ideal combination facilitates the reaction while minimizing side reactions.

    Table 2: Comparison of Common Solvent/Base Systems

    Solvent Base Advantages Disadvantages
    Tetrahydrofuran (THF) Triethylamine (TEA) Good solvency for starting materials. TEA is an effective and inexpensive HCl scavenger.[5] TEA can sometimes form insoluble hydrochloride salts that make stirring difficult.
    Dichloromethane (DCM) Triethylamine (TEA) Excellent solvent, keeps most reagents and byproducts soluble. Easy to remove under reduced pressure.[4] Can be more challenging to render completely anhydrous compared to other solvents.

    | Tetrahydrofuran (THF) | DBU | DBU is a non-nucleophilic, sterically hindered base, which can reduce side reactions involving the base itself.[7] It is a very strong base, ensuring complete HCl neutralization. | DBU is more expensive than TEA and can be more difficult to remove during workup due to its high boiling point. |

    Recommendation: For most applications, the combination of anhydrous THF or DCM with 1.5 equivalents of triethylamine provides a reliable and cost-effective system.[3][4] If side reactions suspected to involve the base are an issue, switching to DBU is a logical next step.[7]

    Q2: How should I properly set up the reaction to ensure the best results?

    A proper experimental setup is your first line of defense against low yields. The diagram below outlines the recommended workflow.

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry Glassware (Oven, >100°C) B 2. Assemble Under Inert Atmosphere (N2/Ar) A->B C 3. Dissolve Amine & Base in Anhydrous Solvent B->C D 4. Cool to 0-5°C (Ice Bath) C->D E 5. Add Acyl Chloride Solution Dropwise D->E F 6. Warm to RT & Stir (Monitor by TLC) E->F G 7. Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Wash (NaHCO3, Brine) H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify (Chromatography or Recrystallization) J->K

    Caption: Recommended Experimental Workflow.

    Q3: What are the best methods for purifying the final product?

    Purification is essential to isolate your target compound from unreacted starting materials, side products, and reagents.

    • Column Chromatography: This is the most versatile method for separating compounds with different polarities. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[8] This is particularly useful if your product is an oil.[4]

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[3] Experiment with different solvent systems, such as ethyl acetate/hexanes or ethanol/water, to find conditions that provide good crystal formation upon cooling.

    • Trituration: If the product is an amorphous solid or a thick oil, try triturating it with a non-polar solvent like hexanes or diethyl ether.[4] This can often wash away less polar impurities and may induce crystallization of the desired product.

    Q4: Is the target compound, 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide, stable for storage?

    Like many α-chloro amides, the product should be handled and stored with care to prevent degradation.[6]

    • Hydrolytic Stability: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the amide bond or substitute the chloride with a hydroxyl group.

    • Thermal and Photostability: Elevated temperatures and exposure to UV light can also promote degradation.[6]

    Storage Recommendation: Store the purified product in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place such as a refrigerator or freezer to ensure long-term stability.[6]

    Detailed Experimental Protocols

    Protocol 1: Synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

    This protocol is a general guideline. Exact quantities should be calculated based on the desired scale.

    • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve N-methyl-N-(pyridin-3-ylmethyl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).[4]

    • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.[4]

    • Addition of Acylating Agent: In a separate dry flask, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

    • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction's progress by TLC.[3]

    • Workup: Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and then with brine (1x).[4]

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

    • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain the final product.

    Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
    • Plate Preparation: Use a silica gel TLC plate.

    • Spotting: Using a capillary tube, spot the starting amine solution (co-spot), the reaction mixture, and a baseline spot of the reaction mixture on the plate.

    • Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes or 5% Methanol in DCM).

    • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting amine spot in the reaction mixture lane indicates the reaction is complete.

    References

    • PrepChem. (n.d.). Synthesis of N-(6-Bromo-3-pyridylmethyl)-N-methylamine. PrepChem.com. Available at: [Link]

    • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry. Available at: [Link]

    • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl. Available at: [Link]

    • ACS Omega. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Available at: [Link]

    • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
    • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. Available at: [Link]

    • Google Patents. (n.d.). CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Google Patents.
    • Zenodo. (n.d.). METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Zenodo. Available at: [Link]

    • Taylor & Francis. (2026). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Taylor & Francis Online. Available at: [Link]

    • PrepChem. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. PrepChem.com. Available at: [Link]

    • NextSDS. (n.d.). 2-chloro-N-[(pyridin-3-yl)methyl]acetamide hydrochloride. NextSDS. Available at: [Link]

    • International Journal of Pharma and Bio Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

    • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

    • PrepChem. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. PrepChem.com. Available at: [Link]

    • PMC. (n.d.). 2-Chloro-N-(3-chlorophenyl)acetamide. PubMed Central. Available at: [Link]

    • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. Available at: [Link]

    • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Available at: [Link]

    Sources

    Optimization

    optimizing solvent systems for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide reactions

    Technical Support Center: Solvent System Optimization for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide Reactions As a Senior Application Scientist, I frequently guide researchers through the nuances of optimizing nuc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Solvent System Optimization for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide Reactions

    As a Senior Application Scientist, I frequently guide researchers through the nuances of optimizing nucleophilic substitution (SN2) reactions involving 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7)[1][2]. This specific substrate presents a unique mechanistic dichotomy: it possesses a highly electrophilic α-carbon (the chloroacetamide group) and a nucleophilic pyridine nitrogen.

    Selecting the correct solvent system is not merely a matter of solubility; it is the primary thermodynamic control dial used to favor the desired intermolecular SN2 displacement while suppressing auto-quaternization and hydrolysis.

    Part 1: Mechanistic Causality in Solvent Selection

    In bioconjugation or active pharmaceutical ingredient (API) synthesis, reactions at the chloroacetamide strictly follow an SN2 mechanism[3]. Quantum mechanical (QM) analyses reveal that for the substitution to occur, the carbon-chlorine bond must rotate perpendicular to the amide plane to allow backside attack by the nucleophile[4].

    Your choice of solvent directly dictates the activation energy required to reach this transition state:

    • The Problem with Protic Solvents (e.g., MeOH, EtOH): Protic solvents strongly solvate anionic nucleophiles (like thiolates or alkoxides) via hydrogen bonding. Furthermore, in N-methyl chloroacetamides, the incoming nucleophile can hydrogen-bond with the amide N-H (if applicable in related derivatives) or solvent molecules, incurring a high energy cost to break these bonds before the SN2 transition state can be reached[4]. This severely dampens nucleophilicity.

    • The Power of Polar Aprotic Solvents (e.g., DMF, DMA, MeCN): These solvents effectively solvate the counter-cation (e.g., Na+, K+) but leave the nucleophile "naked" and highly reactive, directly accelerating the desired SN2 pathway[3][5].

    G Substrate 2-Chloro-N-methyl-N- (pyridin-3-ylmethyl)acetamide (Electrophile) Product Desired SN2 Product (High Yield) Substrate->Product Polar Aprotic Solvent (MeCN, DMF) Side1 Intermolecular Quaternization (Pyridine N-Attack) Substrate->Side1 High Conc. / Pure DMSO Side2 Amide/Chloride Hydrolysis (OH- Attack) Substrate->Side2 Aqueous Base / Protic Solvents Nucleophile Activated Nucleophile (e.g., Thiolate/Amine) Nucleophile->Product

    Caption: Reaction pathways and solvent-dependent competing side reactions.

    Part 2: Troubleshooting FAQs

    Q1: Why am I observing high levels of polymeric/oligomeric byproducts instead of my target SN2 product? Cause: The pyridine nitrogen of one substrate molecule is acting as a nucleophile and attacking the chloroacetamide α-carbon of another molecule, leading to intermolecular quaternization. Solution: This side reaction is highly concentration-dependent and exacerbated by extremely polar solvents (like pure DMSO) that over-stabilize the charged transition state of the quaternization event. Action: Dilute your reaction mixture (maintain substrate concentration < 0.1 M) and switch to a moderately polar aprotic solvent like Acetonitrile (MeCN) or a MeCN/THF blend to disfavor the charge-separated transition state.

    Q2: My thiolate substitution is stalling at 50% conversion in ethanol. How can I drive it to completion without increasing the temperature? Cause: Protic solvents like ethanol form strong hydrogen bonds with the thiolate, severely dampening its nucleophilicity[4]. N-methyl chloroacetamides exhibit specific steric hindrances that require higher energy to overcome these solvent-solute H-bonds compared to unhindered electrophiles[4]. Solution: Evaporate the ethanol and reconstitute the reaction in an anhydrous polar aprotic solvent like N,N-Dimethylacetamide (DMA) or DMF[5].

    Q3: I detect significant hydrolysis of the chloroacetyl group in my HPLC traces. How do I prevent this? Cause: This typically occurs when using hygroscopic solvents (like DMF) that have absorbed atmospheric moisture, combined with the use of strong hydroxide bases (like NaOH or TBAOH)[5]. Solution: Use strictly anhydrous, freshly sealed solvents. Replace strong hydroxide bases with milder carbonate bases (e.g., Na2CO3 or K2CO3). Carbonates effectively promote the SN2 reaction by deprotonating the nucleophile without indiscriminately hydrolyzing the amide or the chloride leaving group[5].

    Part 3: Quantitative Solvent System Comparison

    To facilitate easy comparison, the table below summarizes the physicochemical impacts of various solvent systems on 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide reactions.

    Solvent SystemDielectric Constant (ε)Nucleophile ActivationAuto-Quaternization RiskRecommended BaseIdeal Application
    Acetonitrile (MeCN) 37.5High (Naked Anions)Low (if diluted)K2CO3 / Cs2CO3Primary recommendation for amine/thiol couplings.
    DMF / DMA 36.7 / 37.8Very HighModerateNa2CO3 / DIPEABulky or highly sterically hindered nucleophiles.
    DMSO 46.7MaximumHigh K2CO3Use only if substrate solubility is impossible elsewhere.
    Methanol (MeOH) 32.7Low (H-Bond Dampened)LowNaOMe (careful of transesterification)Avoid unless performing specific solvolysis studies.

    Part 4: Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, the following protocol utilizes a "reverse-addition" kinetic control strategy. By keeping the localized concentration of the chloroacetamide substrate low, we mathematically disfavor the bimolecular auto-quaternization of the pyridine ring while maximizing the pseudo-first-order SN2 collision rate with the pre-activated nucleophile[3].

    Standard Operating Procedure: Optimized SN2 Coupling

    • System Preparation: Flame-dry a reaction vessel under inert gas (N2 or Argon). Add 1.2 equivalents of the target nucleophile (e.g., an aryl thiol or primary amine) to the vessel.

    • Solvent & Base Addition: Dissolve the nucleophile in anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.15 M. Add 2.0 equivalents of finely milled, anhydrous K2CO3.

    • Nucleophile Activation: Stir the suspension vigorously at 25°C for 30 minutes. This pre-forms the highly reactive nucleophilic salt while the polar aprotic solvent solvates the potassium cation[3].

    • Substrate Addition (Critical Step): Dissolve 1.0 equivalent of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in a separate volume of anhydrous MeCN (0.05 M). Add this solution dropwise to the activated nucleophile mixture over 1 hour using a syringe pump.

    • Kinetic Monitoring: At regular 30-minute intervals, withdraw 50 µL aliquots. Quench immediately by diluting into 1 mL of cold MeCN/Water (50:50) containing 0.1% TFA to halt the reaction[3].

    • Validation: Analyze the quenched samples via HPLC. Plot the natural logarithm of the remaining chloroacetamide concentration versus time to confirm first-order kinetics and validate the absence of polymeric baseline drift[3].

    Workflow Step1 Step 1: Dry System Prep Anhydrous MeCN under N2 Step2 Step 2: Base Addition K2CO3 (2.0 eq) + Nucleophile Step1->Step2 Step3 Step 3: Activation Phase Stir 30 min at 25°C Step2->Step3 Step4 Step 4: Substrate Addition Dropwise via syringe pump Step3->Step4 Step5 Step 5: Kinetic Validation Quench aliquots & HPLC analysis Step4->Step5

    Caption: Step-by-step experimental workflow for optimized SN2 coupling.

    References

    • Chemical Science (RSC Publishing). "Rational synthesis of elusive organic–inorganic hybrid metal-oxo clusters: formation and post-functionalization of hexavanadates". Rsc.org. Available at:[Link]

    • WuXi Biology. "QM Analyses for Cysteine – Chloroacetamide Bioconjugation". Wuxibiology.com. Available at: [Link]

    Sources

    Troubleshooting

    preventing hydrolysis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide during storage

    Welcome to the technical support center for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles to ensure the integrity of your experiments.

    Understanding the Molecule: A Structural Perspective on Stability

    2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is a tertiary amide featuring a reactive chloroacetyl group. The stability of this molecule is primarily dictated by the susceptibility of the amide bond to hydrolysis and the potential for nucleophilic substitution at the α-carbon of the chloroacetyl group. The presence of both an N-methyl and an N-pyridin-3-ylmethyl substituent introduces unique electronic and steric factors that influence its reactivity.

    The pyridine ring, a key structural feature, can potentially act as an internal catalyst for hydrolysis, especially if the nitrogen atom becomes protonated, thereby increasing the electrophilicity of the carbonyl carbon. Understanding these structural nuances is critical for designing effective storage strategies.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary degradation pathways for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide during storage?

    A1: The most common degradation pathway for this compound during storage is hydrolysis. This can occur through two main mechanisms:

    • Amide Bond Cleavage: This results in the formation of N-methyl-N-pyridin-3-ylmethyl-amine and chloroacetic acid. This reaction can be catalyzed by both acidic and basic conditions.[1][2]

    • Nucleophilic Substitution of the Chlorine Atom: The chlorine atom on the acetyl group is a good leaving group and can be displaced by nucleophiles, such as water or hydroxide ions, to form 2-Hydroxy-N-methyl-N-pyridin-3-ylmethyl-acetamide.

    Q2: What are the key factors that accelerate the hydrolysis of this compound?

    A2: Several environmental factors can significantly accelerate the degradation of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide:

    • Presence of Moisture: Water is a key reactant in the hydrolysis process. High humidity or storage in non-anhydrous solvents will promote degradation.

    • pH of the Environment: Both acidic and basic conditions can catalyze amide hydrolysis.[3][4] For this specific molecule, the pyridine nitrogen can be protonated under acidic conditions, which may enhance the rate of hydrolysis.

    • Elevated Temperatures: Higher temperatures increase the kinetic energy of molecules, leading to a faster rate of chemical reactions, including hydrolysis.

    • Exposure to Light: While hydrolysis is the primary concern, photodecomposition can also occur, especially under UV light. This can lead to more complex degradation products.

    Q3: What are the ideal storage conditions to minimize hydrolysis?

    A3: To ensure the long-term stability of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide, the following storage conditions are recommended:

    ParameterRecommended ConditionRationale
    Temperature -20°C or below (frozen)Reduces the rate of chemical reactions, including hydrolysis.
    Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen, preventing hydrolysis and potential oxidation.
    Container Tightly sealed, amber glass vialProtects from moisture and light. Amber glass specifically prevents exposure to UV light.
    Form Solid (lyophilized powder if possible)Storing the compound in its solid form minimizes its interaction with residual moisture.

    Troubleshooting Guide

    This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

    Issue 1: Appearance of a new, more polar peak in my HPLC chromatogram after storing the compound in a methanol solution.

    • Potential Cause: This is likely due to the hydrolysis of the amide bond, leading to the formation of more polar degradation products like N-methyl-N-pyridin-3-ylmethyl-amine and chloroacetic acid. Methanol, if not anhydrous, can be a source of water.

    • Troubleshooting Steps:

      • Confirm Degradation: Perform a forced degradation study by treating a small sample with dilute acid or base to see if the new peak corresponds to the expected hydrolysis products.

      • Use Anhydrous Solvents: For preparing stock solutions, always use freshly opened, anhydrous solvents.

      • Store Solutions Appropriately: If solutions must be stored, they should be kept at -80°C under an inert atmosphere and for the shortest possible duration.

    Issue 2: The pH of my aqueous formulation containing the compound has decreased over time.

    • Potential Cause: The hydrolysis of the amide bond produces chloroacetic acid, which will lower the pH of an unbuffered solution.

    • Troubleshooting Steps:

      • Buffer the Formulation: If the compound must be in an aqueous solution, use a buffer system to maintain a stable pH. A neutral or slightly acidic pH (around 6-7) is generally recommended to minimize both acid and base-catalyzed hydrolysis.

      • Monitor pH: Regularly monitor the pH of the formulation to detect any signs of degradation.

    Issue 3: I observe a loss of potency of my compound in a cell-based assay after a short storage period.

    • Potential Cause: The active compound is likely degrading, leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Prepare working solutions fresh from a properly stored solid stock on the day of the experiment.

      • Re-evaluate Storage of Intermediates: If the compound is part of a multi-step experimental workflow, evaluate the stability at each stage and minimize the storage time of any intermediate solutions.

    Experimental Protocols

    To help you assess the stability of your compound and identify potential degradation products, we provide the following protocols for forced degradation studies.

    Protocol 1: Forced Degradation by Acid and Base Hydrolysis

    This protocol will help determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

    Materials:

    • 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with UV detector

    Procedure:

    • Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Control: To 1 mL of the stock solution, add 1 mL of water.

    • Incubate all three solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours).

    • After incubation, neutralize the acid and base samples (the basic sample with 0.1 M HCl and the acidic sample with 0.1 M NaOH).

    • Analyze all samples by HPLC to observe the extent of degradation and the formation of new peaks.

    Diagram: Forced Degradation Workflow

    Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (40°C, 24h) cluster_analysis Analysis Stock Stock Solution (1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Base Base Hydrolysis (0.1 M NaOH) Stock->Base Neutral Neutral Control (Water) Stock->Neutral Neutralize Neutralization Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Neutral->HPLC Neutralize->HPLC

    Caption: Workflow for forced degradation studies.

    Mechanistic Insights

    The hydrolysis of amides is a well-understood chemical transformation. The following diagram illustrates the general mechanism for acid-catalyzed hydrolysis, which is relevant to understanding the degradation of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide.

    Diagram: General Mechanism of Acid-Catalyzed Amide Hydrolysis

    Acid_Catalyzed_Hydrolysis Amide Amide ProtonatedAmide Protonated Amide (More Electrophilic) Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedAmineLG Protonated Amine (Good Leaving Group) TetrahedralIntermediate->ProtonatedAmineLG Proton Transfer CarboxylicAcid Carboxylic Acid ProtonatedAmineLG->CarboxylicAcid - Amine Amine Amine

    Sources

    Optimization

    Technical Support Center: Resolving Aqueous Solubility of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in Covalent Assays

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (a pyridine-based chloroacetami...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (a pyridine-based chloroacetamide fragment) in aqueous biochemical and cellular assays.

    Due to its structural bifunctionality—a weakly basic pyridine ring and an electrophilic chloroacetamide warhead—this compound presents unique solubility challenges in physiological buffers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reliable assay data.

    The Mechanistic Context: The "pH Tug-of-War"

    To resolve solubility issues, we must first understand the causality behind them. 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is a targeted covalent inhibitor (TCI) fragment[1]. Its solubility and reactivity are governed by a strict pH tug-of-war :

    • The Pyridine Ring (Solubility): Pyridine-based compounds typically have a pKa around 5.2[2]. In a standard physiological assay buffer (pH 7.4), the pyridine nitrogen is >99% unprotonated (neutral). This neutral state is highly lipophilic and prone to hydrophobic stacking, leading to rapid precipitation or colloidal aggregation[2].

    • The Chloroacetamide Warhead (Reactivity): Chloroacetamides form irreversible covalent bonds specifically with the thiol groups of cysteines via an S_N2 alkylation mechanism[3]. However, the active nucleophile is the deprotonated thiolate anion. Because cysteine residues have a pKa of 8.0–9.0[4], lowering the assay pH to dissolve the pyridine ring will simultaneously protonate the cysteine, neutralizing its reactivity and destroying your assay's signal window.

    MechanisticLogic LowPH Low pH (< 6.0) SolHigh High Solubility (Protonated Pyridine) LowPH->SolHigh ReacLow Low Reactivity (Protonated Cysteine) LowPH->ReacLow HighPH High pH (> 8.0) SolLow Low Solubility (Neutral Pyridine) HighPH->SolLow ReacHigh High Reactivity (Thiolate Active) HighPH->ReacHigh OptPH Optimal pH (7.2 - 7.5) Bal Balanced State: Soluble + Reactive OptPH->Bal SolHigh->Bal ReacHigh->Bal

    Caption: The mechanistic balance between pyridine aqueous solubility and target cysteine reactivity.

    Physicochemical Profiling

    Before altering your assay, review the intrinsic properties of the compound. According to the General Solubility Equation (GSE), aqueous solubility is inversely related to lipophilicity and crystalline lattice energy[5].

    Table 1: Physicochemical Parameters & Assay Implications

    ParameterValue / CharacteristicAssay Implication
    Target Residue Cysteine (pKa ~8.3)Buffer must remain slightly alkaline (pH 7.2–7.5) to maintain thiolate nucleophilicity[4].
    Basic Center Pyridine (pKa ~5.2)Neutral at pH 7.4; requires co-solvents or surfactants to prevent precipitation[2].
    Warhead ChloroacetamideModerately reactive electrophile; sensitive to off-target thiols[3].
    Primary Failure Mode "DMSO Shock"Rapid dilution from 100% DMSO to aqueous buffer causes colloidal aggregation.

    Troubleshooting FAQs

    Q1: My compound immediately turns cloudy when added to the pH 7.4 assay buffer. Why? A1: This is a phenomenon known as "DMSO shock." When transferring a concentrated stock (e.g., 50 mM in 100% DMSO) directly into an aqueous buffer, the sudden drop in the solvent's dielectric constant causes the neutral pyridine molecules to self-associate into colloidal aggregates before they can disperse.

    Q2: Can I just lower the buffer pH to 6.0 to protonate the pyridine and increase solubility? A2: No. While lowering the pH will exponentially increase the aqueous solubility of the pyridine ring[2], it will simultaneously protonate your target protein's reactive cysteine. Chloroacetamides require the deprotonated thiolate anion to react[4]. Dropping the pH will effectively kill your assay's covalent reaction rate. You must maintain a pH of 7.2–7.5 and use formulation strategies instead.

    Q3: What co-solvents or additives should I use without denaturing my target protein? A3: Keep your final DMSO concentration strictly ≤ 5% (v/v)[6]. To prevent colloidal aggregation, supplement your assay buffer with a non-ionic surfactant. Industry standards for fragment screening include 0.01% Tween-20 or 0.05% CHAPS . These disrupt the hydrophobic stacking of the pyridine rings without unfolding the target protein.

    Q4: I added the compound, and it is soluble, but I see zero covalent inhibition. What went wrong? A4: Check your buffer's reducing agent. If you are using Dithiothreitol (DTT) or β -mercaptoethanol, their free thiols will act as scavengers, rapidly reacting with the chloroacetamide warhead before it can reach your target protein[3]. Expert Fix: Switch your reducing agent to TCEP (Tris(2-carboxyethyl)phosphine), which keeps proteins reduced but does not react with electrophiles.

    SolubilityWorkflow A Compound Precipitation Detected in Assay B Assess pH vs. pKa (Pyridine pKa ~5.2) A->B Step 1 C Optimize Co-solvents (Max 5% DMSO) B->C Step 2 D Add Surfactant (0.01% CHAPS/Tween-20) C->D Step 3 E Modify Order of Addition (Acoustic Dispensing) D->E Step 4 F Stable Aqueous Solution Ready for Screening E->F Final

    Caption: Step-by-step workflow for diagnosing and resolving covalent fragment solubility issues.

    Experimental Protocols

    To ensure trustworthiness, every assay utilizing this compound must be a self-validating system. Do not assume solubility; measure it kinetically under exact assay conditions[6].

    Protocol A: Optimized Step-Down Dilution & Assay Assembly

    Purpose: To bypass "DMSO shock" and prevent colloidal aggregation during assay setup.

    • Stock Preparation: Prepare a 10 mM stock of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in 100% anhydrous DMSO. Store at -20°C in single-use aliquots to prevent warhead hydrolysis.

    • Buffer Formulation: Prepare the assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Crucial Step: Add 0.01% (v/v) Tween-20 to the buffer.

    • Intermediate Dilution: Instead of pipetting the 10 mM stock directly into the assay, create an intermediate dilution (e.g., 1 mM) in a 50% DMSO / 50% Buffer mixture.

    • Order of Addition: Add the intermediate compound solution to the final assay plate first. Allow it to equilibrate for 5 minutes.

    • Protein Addition: Add the target protein solution last to initiate the covalent reaction.

    Protocol B: Turbidimetric Kinetic Solubility Assay

    Purpose: To quantitatively verify that the compound remains in a monomeric state throughout the duration of your covalent assay[6].

    • Plate Setup: Use a 96-well or 384-well clear-bottom microtiter plate.

    • Dilution Series: Prepare a concentration gradient of the compound (e.g., 10 µM to 500 µM) in your exact assay buffer (including TCEP and Tween-20), maintaining a constant 5% DMSO concentration across all wells[6].

    • Incubation: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) with orbital shaking (300 rpm).

    • Measurement: Read the absorbance at 600 nm using a plate reader at t=0 , t=30 min, and t=120 min.

    • Data Interpretation: An increase in absorbance >0.05 OD compared to the blank indicates the onset of colloidal aggregation. Your maximum assay concentration must be set below this kinetic solubility limit.

    Data Presentation: Surfactant Selection Matrix

    When optimizing your buffer, selecting the right surfactant is critical to balance compound solubility and protein stability.

    Table 2: Surfactant Selection Matrix for Pyridine-Based Covalent Fragments

    Surfactant TypeRecommended Conc.Solubilization EfficacyProtein Denaturation RiskNotes
    Tween-20 (Non-ionic)0.01% - 0.05%HighVery LowIndustry standard for biochemical assays; highly effective at preventing pyridine pi-stacking.
    Triton X-100 (Non-ionic)0.01%HighModerateCan interfere with UV absorbance readouts (absorbs at 280 nm).
    CHAPS (Zwitterionic)0.05% - 0.1%Very HighLowExcellent for membrane-associated targets; does not interfere with UV readouts.
    Pluronic F-68 (Polymer)0.1%ModerateVery LowBest for cell-based assays where standard detergents might cause lysis.

    References

    • Dove Medical Press. "Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53." Drug Design, Development and Therapy. Available at: [Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6580, Chloroacetamide." PubChem. Available at:[Link]

    • Journal of Chemical Information and Modeling. "Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE)." ACS Publications. Available at:[Link]

    • JACS Au. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." ACS Publications. Available at:[Link]

    • International Journal of Molecular Sciences. "Technologies for Direct Detection of Covalent Protein–Drug Adducts." MDPI. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Minimizing Byproduct Formation in 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide Synthesis

    Executive Summary The synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide via the chloroacetylation of N-methyl-1-(pyridin-3-yl)methanamine presents a classic chemoselectivity challenge in drug development and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide via the chloroacetylation of N-methyl-1-(pyridin-3-yl)methanamine presents a classic chemoselectivity challenge in drug development and agrochemical intermediate synthesis. The substrate possesses two competing nucleophilic centers: the secondary aliphatic amine and the aromatic pyridine nitrogen. While the N-acylation of the secondary amine is kinetically favored, the highly reactive electrophilic nature of chloroacetyl chloride—and the resulting α-chloroamide product—frequently leads to off-target quaternization and polymerization if reaction parameters are not strictly controlled.

    This technical guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help researchers eliminate byproduct formation and maximize yields.

    Mechanistic Troubleshooting & FAQs

    Q: My reaction stalls at ~50% conversion, and the starting material remains unreacted. Why? A: This is typically caused by insufficient acid scavenging. The acylation reaction generates equimolar hydrochloric acid (HCl) as a byproduct. If this HCl is not efficiently neutralized, it protonates the unreacted secondary aliphatic amine, forming an unreactive hydrochloride salt that stalls the reaction[1]. Solution: Ensure you are using at least 1.2–1.5 equivalents of a non-nucleophilic base (e.g., DIPEA) or an aqueous inorganic base in a biphasic setup to continuously scavenge the acid without interfering with the electrophile.

    Q: I am observing a highly polar, baseline-streaking byproduct on my TLC. What is it, and how do I prevent it? A: This is a pyridinium quaternary salt, formed via the Menschutkin reaction[2]. The nucleophilic pyridine nitrogen of your starting material (or the newly formed product) attacks the electrophilic α-chloroamide moiety or the chloroacetyl chloride directly[3]. Solution: The Menschutkin reaction goes through a highly polar, charge-separated transition state. According to Hughes-Ingold rules, polar aprotic solvents (like DMF or Acetonitrile) stabilize this transition state and drastically accelerate quaternization[4]. To prevent this, strictly maintain the reaction temperature between 0–5 °C and switch to a non-polar or low-polarity solvent like Dichloromethane (DCM) or Toluene.

    Q: Can I use Pyridine or Triethylamine (TEA) as the base for this reaction? A: It is highly discouraged. Pyridine can itself react with chloroacetyl chloride to form highly reactive N-acylpyridinium species, leading to dark, complex reaction mixtures. TEA is a less hindered aliphatic amine and can also undergo competitive quaternization. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is sterically hindered and significantly reduces these side reactions[1]. Alternatively, an inorganic base (like K₂CO₃) in a biphasic system is optimal.

    Optimization Data: Reaction Conditions vs. Byproduct Profile

    To illustrate the causality between reaction conditions and chemoselectivity, the following table summarizes the impact of solvent polarity, thermal control, and base selection on the product distribution.

    SolventTemperatureBaseTarget Product YieldQuaternization ByproductsHydrolysis Byproducts
    DMF (Polar)25 °CTEA (1.5 eq)42%48%5%
    DCM (Low Polarity)25 °CTEA (1.5 eq)68%22%4%
    DCM (Low Polarity)0–5 °CDIPEA (1.5 eq)89%< 2%3%
    Toluene/H₂O (Biphasic)0–5 °CK₂CO₃ (aq, 2.0 eq)94% < 1% < 1%

    Data Synthesis Note: Switching to a biphasic Toluene/Water system with an inorganic base maximizes chemoselectivity by sequestering the acid in the aqueous phase while keeping the organic phase non-polar, thereby shutting down the Menschutkin pathway.

    Reaction Pathway Visualization

    Chemoselectivity SM N-methyl-1-(pyridin-3-yl)methanamine (Starting Material) Product 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (Target Product) SM->Product N-Acylation (0-5 °C) Kinetically Favored Byproduct1 Pyridinium Quaternary Salt (Menschutkin Byproduct) SM->Byproduct1 Direct Quaternization Reagent Chloroacetyl Chloride (Electrophile) Reagent->Product Byproduct2 Chloroacetic Acid (Hydrolysis Byproduct) Reagent->Byproduct2 Trace H₂O Product->Byproduct1 Pyridine N-Attack (Accelerated by Heat/Polarity)

    Reaction pathways: Kinetically favored N-acylation vs. Menschutkin quaternization side reactions.

    Standard Operating Procedure (SOP): Optimized Biphasic Chloroacetylation

    Objective: Synthesize 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide while suppressing pyridine quaternization using a self-validating, biphasic continuous-scavenging system.

    Materials:

    • N-methyl-1-(pyridin-3-yl)methanamine (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene (Anhydrous)

    • Deionized Water

    Step-by-Step Methodology:

    • Biphasic Setup: In a thoroughly dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of N-methyl-1-(pyridin-3-yl)methanamine in Toluene (10 mL/g of amine).

    • Base Addition: Dissolve 2.0 eq of K₂CO₃ in an equal volume of deionized water. Add this aqueous solution to the organic layer to create a biphasic mixture.

    • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

      • Causality: Strict thermal control is mandatory to raise the activation energy barrier against the Menschutkin quaternization pathway[3].

    • Electrophile Addition: Dilute 1.1 eq of chloroacetyl chloride in a small volume of Toluene (2 mL/g). Using an addition funnel or syringe pump, add this solution dropwise to the vigorously stirring biphasic mixture over 30–45 minutes.

      • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing local excesses that drive side reactions[1].

    • Reaction Monitoring (Self-Validation): Stir the mixture at 0–5 °C for an additional 1 hour. Validate completion via TLC (DCM:MeOH 9:1) or HPLC. The starting amine should be completely consumed before proceeding to work-up.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer once with Toluene. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to validate the removal of any residual acid), water, and brine.

    • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to yield the target chloroacetamide.

      • Causality: Keeping the water bath below 30 °C during rotary evaporation prevents thermally-induced quaternization of the concentrated product.

    References

    • Busic et al. "Choline Chloride-Based DES as Solvents/Catalysts/Chemical Donors in Pharmaceutical Synthesis." PMC (National Institutes of Health). URL: [Link]

    • Xu et al. "面向燃料电池的聚苯醚基离子交换膜." 高分子学报 (Acta Polymerica Sinica). URL: [Link]

    • "Synthesis of quaternary ammonium chloride (QAC)-functionalized poly(hydroxyurethane)." RSC Advances. URL: [Link]

    Sources

    Optimization

    Technical Support Center: Purification &amp; Recrystallization of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

    Welcome to the Technical Support Center. This hub is engineered for researchers, scientists, and drug development professionals handling 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7)[1].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This hub is engineered for researchers, scientists, and drug development professionals handling 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7)[1]. As a bifunctional intermediate, this molecule presents a unique chemical challenge: it contains both a nucleophilic pyridine ring and a highly electrophilic α-chloroacetamide moiety. Without precise handling, it is highly susceptible to irreversible degradation.

    Part 1: Troubleshooting & FAQs

    Q1: My product turns into a dark, insoluble gum during rotary evaporation or storage. What is happening? A1: You are observing intermolecular self-quaternization. The lone pair on the basic pyridine nitrogen of one molecule performs an on the unhindered α-carbon of the chloroacetamide of an adjacent molecule[2]. This spontaneous reaction leads to the formation of irreversible, insoluble polymeric or dimeric pyridinium salts. Heat and high concentrations exponentially accelerate this degradation pathway.

    Q2: How can I prevent this self-alkylation during purification? A2: The most robust, field-proven solution is to handle the compound as a hydrochloride salt. By adding HCl, you protonate the pyridine nitrogen, instantly quenching its nucleophilicity and shutting down the self-alkylation pathway. This creates a "self-validating" stable system: if the resulting salt is a crisp, water-soluble solid that does not discolor over time, the structural integrity of the molecule has been successfully preserved[3].

    Q3: I need the free base for my next reaction step. How can I purify it without forming the salt? A3: If the free base is strictly required, you must avoid thermal stress. Perform all concentrations in vacuo at a water bath temperature strictly below 25°C. For recrystallization, abandon traditional hot-solvent methods. Instead, utilize a (e.g., dissolving in cold ethanol and precipitating with heptane) to prevent thermal polymerization[4].

    Q4: My purified hydrochloride salt is turning into an oil on the benchtop. Why? A4: Pyridine hydrochloride salts are notoriously [5]. They readily absorb atmospheric moisture, causing them to "oil out" or deliquesce. You must handle the purified salt under an inert atmosphere and store it in a desiccator over a strong drying agent like phosphorus pentoxide[5].

    Part 2: Quantitative Data Presentation

    Selecting the correct solvent system is critical for maximizing yield while preventing degradation. Below is a summary of validated solvent systems based on the compound's state.

    Compound StateRecommended Solvent SystemMechanism of ActionExpected Recovery
    Free Base Ethanol / HeptaneCold anti-solvent precipitation; avoids thermal degradation[4].60–70%
    Free Base Cold ChloroformExploits differential solubility of α-form chloroacetamide crystals[6].65–75%
    HCl Salt Chloroform / Ethyl AcetateStandard high-efficiency crystallization for pyridinium salts[7].>85%
    HCl Salt Isopropanol / Diethyl EtherHigh-temperature dissolution followed by non-polar crash[5].>80%

    Part 3: Mechanistic Visualization

    The following diagram illustrates the causality behind the experimental choices, contrasting the unprotected degradation pathway with the protected salt-formation pathway.

    G cluster_0 Degradation Pathway (Unprotected) cluster_1 Stabilization Pathway (Protected) FreeBase 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (Nucleophilic Pyridine + Electrophilic Chloride) SelfAlk Intermolecular SN2 Reaction (Self-Quaternization) FreeBase->SelfAlk Heat / High Concentration Protonation Addition of HCl (g) or HCl in Dioxane/Ether FreeBase->Protonation Acidification (pH < 4) Polymer Insoluble Polymeric/Dimeric Salts (Irreversible Degradation) SelfAlk->Polymer Salt Pyridinium Hydrochloride Salt (Nucleophilicity Quenched) Protonation->Salt

    Workflow: Self-alkylation degradation pathway vs. HCl salt stabilization.

    Part 4: Experimental Protocols

    Protocol A: Low-Temperature Isolation of the Free Base

    Use this protocol only if the free base is strictly required for immediate downstream coupling.

    • Dissolution: Dissolve the crude 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in a minimal volume of cold ethanol (maintain temperature < 20°C)[4].

    • Precipitation: Slowly add heptane (anti-solvent) dropwise under vigorous magnetic stirring until persistent turbidity is achieved in the flask[4].

    • Crystallization: Transfer the mixture to a -20°C freezer for 4 to 6 hours to induce complete crystallization without thermal stress.

    • Isolation: Filter the suspension cold using a pre-chilled Büchner funnel. Dry the crystals under high vacuum at room temperature. Do not apply heat during the drying phase.

    Protocol B: Hydrochloride Salt Formation and Recrystallization (Recommended)

    This is the self-validating protocol recommended for long-term storage and analytical purity.

    • Solvation: Dissolve the crude free base in anhydrous chloroform[7]. Ensure the solution is clear; filter out any pre-existing polymeric insoluble matter.

    • Protonation: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of HCl (2M solution in diethyl ether). A white precipitate will immediately begin to form as the pyridine nitrogen is protonated[5].

    • Recrystallization: To purify the resulting salt, heat the suspension to reflux. Slowly add ethyl acetate dropwise until the solution becomes completely homogenous[7].

    • Cooling: Remove the flask from the heat source and allow it to cool to room temperature gradually to promote the growth of large, pure crystals. Finally, transfer to an ice bath for 30 minutes.

    • Collection: Collect the white crystalline pyridinium chloride salt via vacuum filtration. Because the product is , perform the filtration under a stream of dry nitrogen[3]. Store immediately in a vacuum desiccator.

    Part 5: References

    • Esma et al. "Molecular Weight Effect on the Quaternization of Poly(4-vinylpyridine) with Alkylbromide". ResearchGate. URL:[Link]

    • Google Patents. "Method for producing 2-chloroacetoacetamide". Google Patents Database. URL:

    • r/Chempros (Citing Armarego, W.L.F., Purification of Laboratory Chemicals). "Pyridine hydrochloride demethylation". Reddit. URL:[Link]

    • DrugFuture. "Chloroacetamide Properties". Chemical Index Database. URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Temperature and Pressure for Enhanced Reaction Performance

    A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The precise control of temperature and pressure is paramount in achieving desired outcomes in chemical synthesis. The...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

    The precise control of temperature and pressure is paramount in achieving desired outcomes in chemical synthesis. These parameters are not merely setpoints but powerful levers that can dictate reaction rate, yield, selectivity, and even the formation of undesired byproducts. This guide provides a comprehensive framework for troubleshooting and optimizing temperature and pressure conditions to enhance the efficiency and reproducibility of your chemical reactions.

    Frequently Asked Questions (FAQs)

    Q1: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?

    A1: Increasing the temperature is often the first instinct to accelerate a slow reaction, and for good reason. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[1][2][3] This increases the likelihood that colliding molecules will overcome the activation energy barrier, thus speeding up the reaction rate.[1][2][3][4] For many reactions at room temperature, a 10°C increase can roughly double the reaction rate.[4]

    However, indiscriminate heating can be detrimental. Potential negative consequences include:

    • Product Decomposition: Your desired product or reactants may be thermally unstable, leading to degradation and reduced yield.[3][5]

    • Reduced Selectivity: Higher temperatures can provide sufficient energy to activate alternative reaction pathways, leading to the formation of unwanted side products.[1][6][7]

    • Catalyst Deactivation: In catalytic reactions, excessive heat can cause the catalyst to sinter, coke, or otherwise lose its activity.[6][7]

    Recommendation: Before increasing the temperature, consult the literature for the known thermal stability of your reactants and products. If this information is unavailable, a systematic temperature screening experiment is recommended.

    Q2: How does pressure influence my reaction, and when should I consider optimizing it?

    A2: The effect of pressure is most significant for reactions involving gases.[1][3][8] According to Le Chatelier's principle, increasing the pressure will shift the equilibrium of a reversible reaction toward the side with fewer moles of gas.[9][10] For reactions where the number of gas molecules decreases, increasing the pressure can lead to a higher conversion at equilibrium.[1][10]

    Furthermore, for gas-phase reactions, increasing the pressure effectively increases the concentration of the gaseous reactants.[2][8][11] This leads to more frequent collisions and, consequently, an increased reaction rate.[2][8][11]

    Recommendation: Consider optimizing pressure if:

    • Your reaction involves gaseous reactants or products.

    • You are working with a reversible reaction where the number of moles of gas changes.

    • You are looking to increase the rate of a gas-phase reaction.

    For reactions in the liquid or solid phase, pressure changes generally have a negligible effect on the reaction rate.[8]

    Q3: My reaction is exothermic. What are the key considerations for temperature control?

    A3: For exothermic reactions, which release heat, temperature control is critical for both safety and optimal performance. As the reaction proceeds and generates heat, the internal temperature of the reactor will rise.[9] This can lead to a runaway reaction if not properly managed.

    From an optimization perspective, exothermic reactions present a trade-off:

    • Kinetics vs. Thermodynamics: Higher temperatures favor a faster reaction rate, but for reversible exothermic reactions, lower temperatures favor a higher equilibrium conversion.[9]

    Recommendation: The ideal approach for a reversible exothermic reaction is often a decreasing temperature profile. Start at a higher temperature to achieve a high initial rate, and then gradually lower the temperature to shift the equilibrium towards the products.[9] In a laboratory setting, this can be approximated by a stepwise temperature decrease.

    Troubleshooting Guide

    Issue 1: Low Product Yield with Significant Unreacted Starting Material

    This scenario suggests an incomplete reaction. The following workflow can help diagnose and resolve the issue.

    LowYield_Workflow start Low Yield, High Starting Material check_temp Is Reaction Temperature Optimized? start->check_temp check_pressure Does Reaction Involve Gases? check_temp->check_pressure Yes increase_temp Systematically Increase Temperature check_temp->increase_temp No increase_pressure Systematically Increase Pressure check_pressure->increase_pressure Yes other_factors Consider Other Factors: - Reaction Time - Catalyst Loading - Reagent Stoichiometry check_pressure->other_factors No success Improved Yield increase_temp->success increase_pressure->success other_factors->success

    Caption: Troubleshooting workflow for low reaction yield.

    Experimental Protocol: Temperature Screening Study

    • Setup: Prepare 5 identical reactions in parallel.

    • Temperature Gradient: Set each reaction to a different temperature (e.g., T1 = 40°C, T2 = 50°C, T3 = 60°C, T4 = 70°C, T5 = 80°C).

    • Monitoring: Monitor the progress of each reaction at set time intervals using an appropriate analytical technique (e.g., TLC, LC-MS, GC).

    • Analysis: After a fixed duration, quench all reactions and determine the yield and purity for each temperature point.

    • Optimization: Identify the temperature that provides the best balance of reaction rate, yield, and purity.

    Table 1: Example Data from a Temperature Screening Study

    ReactionTemperature (°C)Time (h)Conversion (%)Purity (%)
    140243598
    250246097
    360248596
    470249590
    580249682

    Issue 2: Poor Selectivity (Formation of Undesired Side Products)

    The formation of multiple products indicates that alternative reaction pathways are competitive with the desired transformation. Both temperature and pressure can be manipulated to favor the desired pathway.

    Selectivity_Workflow start Poor Selectivity analyze_side_products Characterize Side Products start->analyze_side_products temp_effect Are Side Reactions Favored at High Temp? analyze_side_products->temp_effect pressure_effect Does Side Reaction Change Moles of Gas? temp_effect->pressure_effect No decrease_temp Decrease Reaction Temperature temp_effect->decrease_temp Yes adjust_pressure Adjust Pressure to Disfavor Side Reaction pressure_effect->adjust_pressure Yes other_factors Consider Other Factors: - Catalyst/Ligand Choice - Solvent - Rate of Addition pressure_effect->other_factors No success Improved Selectivity decrease_temp->success adjust_pressure->success other_factors->success

    Caption: Decision tree for improving reaction selectivity.

    Experimental Protocol: Pressure Optimization Study (for Gas-Phase Reactions)

    • Reactor Setup: Use a high-pressure reactor equipped with a pressure controller and stirrer.

    • Initial Conditions: Set the reaction temperature to the optimum value determined from previous experiments.

    • Pressure Series: Run a series of reactions at varying pressures (e.g., 1 atm, 5 atm, 10 atm, 20 atm).

    • Monitoring and Analysis: Monitor each reaction for conversion and the formation of side products.

    • Evaluation: Determine the pressure at which the ratio of the desired product to side products is maximized.

    Table 2: Example Data from a Pressure Optimization Study

    ReactionPressure (atm)Desired Product Yield (%)Side Product A Yield (%)
    116530
    257818
    3108512
    4208611

    Advanced Concepts: The "One Factor at a Time" (OFAT) Approach

    A systematic way to optimize multiple parameters is the "One Factor at a Time" (OFAT) method.[12][13] In this approach, you hold all variables constant except for one, which you vary to find its optimal value. Then, you fix that variable at its optimum and move on to the next.

    Experimental Workflow for OFAT Optimization of Temperature and Pressure

    • Temperature Optimization:

      • Set an initial pressure (e.g., 1 atm).

      • Perform a temperature screening study as described in "Issue 1" to find the optimal temperature (T_opt).

    • Pressure Optimization:

      • Fix the temperature at T_opt.

      • Perform a pressure optimization study as described in "Issue 2" to find the optimal pressure (P_opt).

    • Verification:

      • Run a final reaction at T_opt and P_opt to confirm the optimized conditions.

    While straightforward, be aware that OFAT may not find the true global optimum if there are significant interactions between the variables.[13] More advanced techniques like Design of Experiments (DoE) can be employed for complex systems.

    References

    • The Influence of Temperature and Pressure on Chemical Reactions - Walsh Medical Media. (2025, December 12).
    • Factors Affecting Rates of Reaction - Student Academic Success - Monash University. (2025, June 15). [Link]

    • What Are the Key Factors in Chemical Reaction Conditions? - PatSnap Eureka. (2025, July 3). [Link]

    • How Does Temperature Affect The Rate Of A Reaction?. (2023, March 15). [Link]

    • Chapter 9 Temperature and Pressure Effects. [Link]

    • Effect of Concentration & Pressure (AQA A Level Chemistry): Revision Note - Save My Exams. (2024, October 26). [Link]

    • The effect of pressure on rates of reaction - Chemguide. (2017, May 15). [Link]

    • The effect of temperature on rates of reaction - Chemguide. (2018, October 15). [Link]

    • Impact of Temperature on Reaction Rate in Catalytic Reactions | Journal of Chemistry. (2024, October 25). [Link]

    • Impact of Temperature on Reaction Rate in Catalytic Reactions - ResearchGate. [Link]

    • Reaction Optimization: Definitions & Examples | StudySmarter. (2024, August 27). [Link]

    • Revision Notes - Effect of gas pressure on reaction rate | Chemical Reactions | Chemistry - 0620 - Core | IGCSE | Sparkl. [Link]

    • A Brief Introduction to Chemical Reaction Optimization - PMC - NIH. [Link]

    • Effect of Pressure on Gas-Phase Equilibria - Chemistry LibreTexts. (2023, January 29). [Link]

    • A Brief Introduction to Chemical Reaction Optimization - ACS Publications. (2024, April 10). [Link]

    • Optimizing Chemical Reactions - ACS Publications. (2024, April 10). [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Spectral Analysis (NMR/IR) of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide Batches: A Quality Control Guide

    Executive Summary As a critical building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), the structural integrity of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 7...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a critical building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), the structural integrity of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) is paramount. Batch-to-batch variations—often stemming from incomplete reactions, poor solvent purging, or hydrolysis during storage—can severely compromise downstream yields.

    This guide provides an authoritative framework for the comparative spectral analysis of different production batches. By establishing self-validating NMR and FT-IR protocols, analysts can definitively distinguish between the molecule's natural conformational complexities (rotamers) and actual degradation impurities.

    The Rotamer Challenge in Tertiary Amides

    A common pitfall in the quality control of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is the misinterpretation of its 1 H-NMR spectrum. Novice analysts frequently flag high-purity batches as "contaminated" due to the presence of duplicate peaks for the N-CH 3​ , pyridine-CH 2​ , and chloroacetyl groups.

    As a tertiary amide, this molecule exhibits significant partial double-bond character along the C–N bond due to resonance stabilization[1]. This restricts free rotation, effectively trapping the molecule in distinct cis and trans conformational states (rotamers) at room temperature. Because these rotamers exchange slower than the NMR timescale, they appear as distinct, split signals[2]. A robust analytical workflow must account for this phenomenon to prevent the false rejection of pure batches.

    Analytical Workflow

    Workflow A Batch Sampling (Compound: 758658-96-7) B Sample Preparation (CDCl3 for NMR, Neat for IR) A->B C 1H & 13C NMR (Assess Rotamers & Purity) B->C D FT-IR ATR (Functional Group Integrity) B->D E Data Processing & Spectral Overlay C->E D->E F Quality Decision (Pass/Fail vs. Ref. Std.) E->F

    Standardized analytical workflow for the spectral quality control of tertiary amide batches.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems. Every parameter is chosen to eliminate instrumental or preparative artifacts.

    Protocol A: Quantitative 1 H & 13 C NMR Acquisition

    Causality Focus: A standard 1-second relaxation delay (D1) is insufficient for tertiary amides. Methyl and methylene protons in different rotameric states possess different T 1​ relaxation times. We mandate a 10-second D1 to ensure complete longitudinal relaxation, guaranteeing that the integrated areas of the split peaks sum exactly to the theoretical proton count. This proves the signals arise from intramolecular rotamers rather than external impurities[3].

    • Sample Preparation: Accurately weigh 15.0 mg of the batch sample.

    • Solvent Selection: Dissolve in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Note: CDCl 3​ is strictly selected over protic solvents to preserve the natural rotameric equilibrium.

    • Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.

    • Acquisition Parameters ( 1 H): Set temperature to 298 K. Configure the pulse sequence for 16 scans, a 90° pulse angle, and a 10-second relaxation delay (D1) .

    • Processing: Apply automatic phase and baseline correction. Calibrate the TMS peak to 0.00 ppm. Integrate the split rotameric peaks as single combined units to verify total proton counts.

    Protocol B: FT-IR ATR Acquisition

    Causality Focus: Attenuated Total Reflectance (ATR) is utilized over transmission (KBr pellet) to prevent moisture absorption during sample grinding. Moisture introduces broad O-H stretches that mimic hydrolysis degradation. Analyzing the neat sample directly on a diamond crystal provides an orthogonal, artifact-free validation of the NMR data.

    • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (ambient air).

    • Sample Application: Place 2–3 mg of the neat solid/oil sample directly onto the center of the crystal.

    • Compression: Lower the pressure anvil until the software indicates optimal contact (avoid over-compression which can damage the crystal).

    • Acquisition: Run 32 scans at a resolution of 4 cm −1 across a spectral range of 4000–400 cm −1 .

    Comparative Spectral Analysis: Reference vs. Degraded Batch

    To demonstrate the diagnostic power of this workflow, we compare Batch A (a high-purity reference standard) against Batch B (a degraded batch subjected to partial aqueous hydrolysis, resulting in the cleavage of the chloroacetyl group).

    Table 1: 1 H-NMR Chemical Shift Comparison (400 MHz, CDCl 3​ , 298 K)
    Proton AssignmentBatch A (High-Purity Ref.)Batch B (Hydrolyzed)Diagnostic Interpretation
    Pyridine H2, H6 8.55 (m, 2H)8.55 (m, 2H)Aromatic ring remains structurally intact.
    Pyridine H4, H5 7.60 (m, 1H), 7.30 (m, 1H)7.60 (m, 1H), 7.30 (m, 1H)Aromatic ring remains structurally intact.
    Pyridine-CH 2​ -N 4.65 (s, 1.2H), 4.55 (s, 0.8H)4.65, 4.55 (reduced); 3.80 (s) Emergence of 3.80 ppm indicates cleavage of the amide bond, forming a free secondary amine.
    C(=O)-CH 2​ -Cl 4.15 (s, 1.2H), 4.05 (s, 0.8H)4.15, 4.05 (reduced); 4.10 (s) The new 4.10 ppm singlet corresponds to the free chloroacetic acid byproduct.
    N-CH 3​ 3.05 (s, 1.8H), 2.95 (s, 1.2H)3.05, 2.95 (reduced); 2.40 (s) Upfield shift from ~3.0 to 2.4 ppm confirms the loss of the electron-withdrawing carbonyl group.

    Note: In Batch A, the split peaks (e.g., 1.8H + 1.2H = 3.0H) perfectly sum to the expected proton count, validating them as rotamers rather than impurities.

    Table 2: FT-IR Peak Comparison (Diamond ATR)
    Functional GroupBatch A (High-Purity Ref.)Batch B (Hydrolyzed)Diagnostic Interpretation
    Amide C=O Stretch 1665 cm −1 (Strong)1665 cm −1 (Weak)Depletion of the tertiary amide bond.
    Carboxylic C=O Absent1730 cm −1 (Medium)Formation of chloroacetic acid byproduct.
    N-H Stretch Absent3300 cm −1 (Broad)Formation of the secondary amine byproduct.
    C-Cl Stretch 780 cm −1 (Strong)780 cm −1 (Strong)The chloro-aliphatic moiety remains present in the mixture.

    Mechanistic Causality: Rotameric Equilibrium

    Rotamers R1 Cis-Rotamer (N-CH3 syn to C=O) R2 Trans-Rotamer (N-CH3 anti to C=O) R1->R2 Restricted C-N Rotation (Partial Double Bond)

    Equilibrium between cis and trans rotamers due to restricted C-N bond rotation in tertiary amides.

    Conclusion & Best Practices

    The successful quality control of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide relies heavily on understanding its physical chemistry. By implementing extended relaxation delays in NMR and utilizing neat ATR-FTIR, analysts can confidently differentiate between inherent conformational rotamers and critical degradation pathways (like hydrolysis). Always cross-reference the integration ratios of split NMR peaks; if they sum to the theoretical proton count and no extraneous IR functional groups (like N-H or carboxylic O-H) are present, the batch can be confidently released.

    References

    • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis.

    • Walwil, A. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide. Journal of Laboratory Chemical Education, Scientific & Academic Publishing.

    • Al-Awar, R. S., et al. (2014). Modulations in restricted amide rotation by steric induced conformational trapping. PubMed Central (PMC), National Institutes of Health.

    Sources

    Comparative

    Benchmarking 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide Against Standard Pyridine Acetamides

    A Comprehensive Technical Guide for Targeted Covalent Inhibitor (TCI) Development Executive Summary & Scientific Rationale In the modern landscape of Targeted Covalent Inhibitors (TCIs) and chemical biology probes, the s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comprehensive Technical Guide for Targeted Covalent Inhibitor (TCI) Development

    Executive Summary & Scientific Rationale

    In the modern landscape of Targeted Covalent Inhibitors (TCIs) and chemical biology probes, the strategic selection of an electrophilic warhead dictates both the efficacy and the safety profile of the resulting therapeutic. This guide objectively benchmarks 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS 758658-96-7) against standard, non-halogenated pyridine acetamides (e.g., N-methyl-N-(pyridin-3-ylmethyl)acetamide) (1)[1].

    As an Application Scientist, I emphasize that this comparison is not merely a structural tweak; it represents a fundamental thermodynamic shift from equilibrium-driven reversible binding to non-equilibrium covalent inactivation. The incorporation of the alpha-chloro moiety transforms an inert building block into a moderately reactive electrophile, specifically tuned for the SN​2 alkylation of nucleophilic cysteine residues (2)[2].

    Mechanistic Benchmarking: The Causality of Covalent Engagement

    Understanding the causality behind target engagement is critical for rational drug design.

    Standard Pyridine Acetamides (Reversible Binders): Standard acetamides rely entirely on non-covalent interactions—such as hydrogen bonding, van der Waals forces, and hydrophobic packing within a target pocket. Their efficacy is strictly governed by the equilibrium dissociation constant ( Kd​ or Ki​ ). In highly competitive intracellular environments with high local concentrations of endogenous substrates (e.g., ATP for kinases), reversible inhibitors often suffer from rapid off-rates, leading to transient target suppression.

    2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (Covalent Modifier): The addition of the electron-withdrawing chlorine atom at the alpha position of the acetamide creates a reactive "warhead" (3)[3]. This compound operates via a two-step kinetic mechanism:

    • Reversible Association ( KI​ ): The pyridine ring and N-methyl group direct the molecule into the target's binding pocket, forming a reversible encounter complex. The N-methyl group specifically prevents secondary amide hydrogen bond donation, enforcing a cis/trans conformational preference that optimally orients the warhead.

    • Irreversible Inactivation ( kinact​ ): Once oriented, the electrophilic alpha-carbon undergoes a bimolecular nucleophilic substitution ( SN​2 ) with a proximal, deprotonated cysteine thiolate (4)[4]. The leaving group (chloride) is expelled, resulting in a permanent thioether linkage.

    This covalent mechanism allows for a prolonged duration of action that outlasts the pharmacokinetic half-life of the drug, driven instead by the target protein's resynthesis rate.

    Visualizing the Mechanism of Action

    G cluster_0 Standard Pyridine Acetamide cluster_1 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide E1 Target Protein + Inhibitor EI1 Reversible Complex (EI) E1->EI1 K_i (Equilibrium) E2 Target Protein + Covalent Inhibitor EI2 Reversible Complex (EI) E2->EI2 K_I EI_cov Covalent Adduct (E-I) EI2->EI_cov k_inact (SN2 Alkylation)

    Fig 1: Kinetic workflow contrasting reversible equilibrium binding vs. two-step covalent inactivation.

    Kinetic & Physicochemical Comparison

    To objectively benchmark these compounds, we evaluate them across key parameters critical for drug development and chemical proteomics.

    Parameter2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamideStandard Pyridine Acetamide
    Mechanism of Action Irreversible Covalent ( SN​2 Alkylation)Reversible (Non-covalent)
    Primary Target Residue Cysteine (Thiolate)N/A (Pocket dependent)
    Binding Kinetics Two-step ( KI​ and kinact​ )Equilibrium ( Kd​ or IC50​ )
    Intrinsic Reactivity (GSH t1/2​ ) ~12-24 hours (Moderate electrophile)Unreactive
    Intact Protein MS Shift +162.2 Da (Adduct formation, loss of HCl)No mass shift
    Duration of Action Target turnover dependentPharmacokinetic clearance dependent

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every experimental step includes an internal control to verify causality and eliminate false positives.

    Protocol A: Intact Protein Mass Spectrometry (Target Engagement Validation)

    Rationale: To confirm that the chloroacetamide is forming a 1:1 stoichiometric covalent bond with the target protein, rather than aggregating or binding non-specifically (5)[5]. Step-by-Step Methodology:

    • Incubation: Incubate 5 µM of purified target protein (e.g., a cysteine protease) with 50 µM of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide in HEPES buffer (pH 7.4, 150 mM NaCl) at 25°C for 2 hours.

    • Control: Run a parallel incubation using the standard pyridine acetamide (negative control).

    • Desalting: Remove excess unreacted inhibitor using a Zeba Spin Desalting Column (7K MWCO).

    • LC-MS Analysis: Analyze the samples using a high-resolution Q-TOF mass spectrometer. Deconvolute the raw spectra using maximum entropy algorithms.

    • Self-Validation Check: The standard acetamide must show the native protein mass. The chloroacetamide must show a single mass shift of exactly +162.2 Da (Inhibitor Mass - HCl). The absence of a +324.4 Da peak (double adduct) validates high selectivity and 1:1 stoichiometry.

    Protocol B: Determination of kinact​/KI​ (Kinetic Profiling)

    Rationale: Standard IC50​ values are time-dependent for covalent inhibitors and thus mathematically invalid for benchmarking. The true measure of efficiency is the second-order rate constant kinact​/KI​ . Step-by-Step Methodology:

    • Continuous Assay Setup: Prepare a continuous fluorescence-based enzymatic assay for the target protein.

    • Inhibitor Titration: Add the substrate and varying concentrations of the chloroacetamide (e.g., 0.5x to 10x the estimated KI​ ) to the reaction wells.

    • Data Acquisition: Monitor the product formation continuously over 60 minutes. The progress curves will be non-linear (exponential decay of velocity) as the enzyme is progressively inactivated.

    • Data Fitting: Fit the progress curves to the equation: vt​=v0​⋅e−kobs​⋅t to extract the observed rate constant ( kobs​ ) for each concentration.

    • Parameter Extraction: Plot kobs​ versus [Inhibitor]. Fit the data to the hyperbolic equation: kobs​=(kinact​⋅[I])/(KI​+[I]) .

    • Self-Validation Check: The y-intercept of the kobs​ vs [I] plot must pass exactly through the origin (0,0), confirming that target inactivation is entirely dependent on the presence of the inhibitor and not due to spontaneous enzyme degradation.

    Protocol C: Glutathione (GSH) Reactivity Assay

    Rationale: To measure the intrinsic chemical electrophilicity of the warhead independent of the protein binding pocket, ensuring it is not overly reactive (which leads to off-target toxicity). Step-by-Step Methodology:

    • Preparation: Prepare a 1 mM solution of the chloroacetamide and a 5 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4) with 10% DMSO.

    • Incubation: Mix the solutions and incubate at 37°C.

    • Sampling: Take aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench the reaction with 1% formic acid.

    • Quantification: Analyze the remaining parent compound via LC-MS/MS (MRM mode).

    • Self-Validation Check: Calculate the half-life ( t1/2​ ). A well-tuned chloroacetamide should exhibit a GSH half-life between 12 and 24 hours. A t1/2​<1 hour indicates a promiscuous, overly reactive liability. The standard pyridine acetamide must show infinite stability ( t1/2​>100 hours).

    References

    • Title: 1353977-92-0 | 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide (Related to CAS 758658-96-7)
    • Title: Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Source: Journal of Medicinal Chemistry, ACS Publications URL
    • Title: Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP Source: Dove Medical Press / NIH URL
    • Title: N-(2-Aminoethyl)
    • Title: The Application of Deuterated Chloroacetamide in Modern Research: A Technical Guide Source: Benchchem URL

    Sources

    Validation

    validating biological assay results using 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide precursors

    Validating Biological Assay Results Using 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide Precursors: A Comprehensive Comparison Guide The development of Targeted Covalent Inhibitors (TCIs) has revolutionized drug disco...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating Biological Assay Results Using 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide Precursors: A Comprehensive Comparison Guide

    The development of Targeted Covalent Inhibitors (TCIs) has revolutionized drug discovery, offering prolonged target engagement and the ability to drug previously "undruggable" proteins. At the heart of this resurgence is the strategic selection of electrophilic warheads. This guide provides an in-depth technical analysis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CMPA, CAS: 758658-96-7) as a precursor for covalent probe synthesis, objectively comparing its performance against alternative electrophiles and detailing the self-validating experimental workflows required to confirm biological assay results.

    Mechanistic Grounding: The Causality of CMPA Design

    To understand how to validate assays using CMPA-derived probes, one must first understand the causality behind its chemical structure. CMPA is a bifunctional building block consisting of an electrophilic chloroacetamide warhead and a basic pyridin-3-ylmethyl scaffold.

    • The N-Methyl Chloroacetamide Warhead: Chloroacetamides act as electrophiles that undergo irreversible SN2 alkylation with nucleophilic thiols (specifically, the thiolate anion of cysteine residues). The inclusion of the N-methyl group is not arbitrary. Research demonstrates that N-methylated chloroacetamides exhibit an approximately 1.7-fold increase in intrinsic reactivity compared to their non-methylated secondary amide counterparts [1]. This occurs because N-methylation eliminates the amide hydrogen-bond donor capacity, altering the ground-state conformational landscape and lowering the activation energy barrier for nucleophilic attack.

    • The Pyridin-3-ylmethyl Scaffold: The basic nitrogen in the pyridine ring serves a dual purpose. Physiochemically, it enhances aqueous solubility, preventing the compound aggregation that often leads to false positives in high-throughput biological assays. Pharmacologically, the pyridine ring is a privileged motif that frequently acts as a hydrogen-bond acceptor in kinase hinge regions or allosteric pockets.

    G2 Target Target Protein (Nucleophilic Cys) Complex Non-Covalent Encounter Complex Target->Complex Probe CMPA Derivative (Electrophile) Probe->Complex Adduct Irreversible Covalent Adduct Complex->Adduct SN2 Alkylation (- HCl)

    Figure 2: SN2 alkylation mechanism of CMPA-derived chloroacetamides with cysteine thiols.

    Objective Comparison: CMPA vs. Alternative Precursors

    When designing a covalent assay, the choice of warhead dictates the validation strategy. CMPA offers a distinct kinetic profile compared to other common electrophilic precursors.

    Performance MetricCMPA (N-Methyl Chloroacetamide)Standard AcrylamidesVinyl Sulfonamides
    Intrinsic Reactivity ( t1/2​ ) Moderate to HighLow to ModerateLow
    Target Selectivity Cysteine (Strict)Cysteine (Strict)Cysteine / Lysine
    Reaction Mechanism Irreversible SN2 AlkylationIrreversible Michael AdditionIrreversible Michael Addition
    Aqueous Stability High (at pH 7.4)HighModerate
    Primary Design Advantage Tunable reactivity via N-methylation; built-in basic pharmacophoreIndustry standard for approved kinase inhibitorsUseful for targeting slightly less nucleophilic residues

    Data Interpretation: Because CMPA derivatives possess higher intrinsic reactivity than standard acrylamides, biological assay results must be rigorously validated to ensure that observed phenotypic effects are driven by specific non-covalent affinity ( KI​ ) rather than promiscuous chemical reactivity ( kinact​ ).

    Self-Validating Experimental Protocols

    A robust biological assay must be a self-validating system. If a CMPA-derived compound shows activity in a cellular assay, you must prove that the activity stems from specific covalent modification of the target.

    G Step1 CMPA Precursor (CAS: 758658-96-7) Step2 TCI Library Synthesis Step1->Step2 Step3 GSH Reactivity (LC-MS Assay) Step2->Step3 Step4 Intact Protein MS (Stoichiometry) Step3->Step4 Step5 Cellular Target Engagement Step4->Step5

    Figure 1: Five-step validation workflow for CMPA-derived targeted covalent inhibitors.

    Protocol A: Intrinsic Reactivity Profiling (GSH Depletion Assay)

    Causality: To decouple innate chemical reactivity from affinity-driven target engagement, we measure the compound's half-life in the presence of Glutathione (GSH) [2]. A validated probe must show reasonable stability in GSH (mimicking the cellular environment) while exhibiting rapid labeling of the target protein. If a compound depletes GSH too rapidly, any observed biological assay result is likely a false positive caused by off-target toxicity.

    Step-by-Step Methodology:

    • Prepare a 10 mM stock of the CMPA-derived compound in anhydrous DMSO.

    • Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM GSH. Note: The 10-fold excess of GSH ensures pseudo-first-order kinetics.

    • Add 100 µM of an internal standard (e.g., indomethacin) to normalize ionization fluctuations.

    • Incubate the reaction mixture at 37°C.

    • Aliquot 50 µL samples at defined time points (0, 1, 2, 4, 8, and 24 hours) and quench immediately with an equal volume of cold acetonitrile containing 0.1% formic acid.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

    • Analyze the supernatant via LC-MS (ESI+ mode), monitoring the depletion of the parent compound's extracted ion chromatogram (EIC).

    • Calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ) by plotting the natural log of the remaining compound versus time.

    Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

    Causality: Phenotypic or enzymatic readouts are circumstantial without proof of molecular target engagement. Intact protein MS provides a self-validating readout by confirming a 1:1 binding stoichiometry and verifying the exact SN2 mechanism via the mass shift [3].

    Step-by-Step Methodology:

    • Dilute the recombinant target protein to 2 µM in an MS-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Critical: Avoid primary amine buffers like Tris, which can compete for alkylation.

    • Add the CMPA-derived probe to a final concentration of 20 µM (10-fold molar excess).

    • Incubate at room temperature for 2 hours to allow for the formation of the non-covalent encounter complex and subsequent covalent bond formation.

    • Desalt the protein samples using C4 ZipTips or an online LC desalting column to remove the unreacted probe and buffer salts.

    • Analyze via ESI-TOF MS.

    • Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent algorithms) to obtain the intact mass.

    • Validation Check: The deconvoluted mass must equal exactly: [Apo-Protein Mass] + [Probe Mass] - 36.46 Da. The loss of 36.46 Da corresponds to the displaced HCl leaving group, definitively proving the chloroacetamide SN2 mechanism.

    Data Presentation: Interpreting Validation Metrics

    When publishing or reviewing assay results for CMPA-derived compounds, quantitative validation metrics should be summarized clearly. Below is a framework for how experimental data should be structured to differentiate a validated probe from a promiscuous artifact.

    Compound IDGSH t1/2​ (Hours)Intact MS Mass ShiftStoichiometryCellular IC50 (µM)Validation Status
    CMPA-Probe 1 18.5+ 321.1 Da (Expected: 321.1)1:1 (Single Adduct)0.045Validated (Affinity-driven)
    CMPA-Probe 2 0.8+ 285.4 Da (Expected: 285.4)1:4 (Multiple Adducts)0.120Failed (Promiscuous reactivity)
    Acrylamide Control > 48.0No Shift Observed0:0> 50.0Failed (Insufficient reactivity)

    References

    • Resnick, E. et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2021. URL:[Link]

    • Kean, C. et al. "Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination." Chemical Science (RSC Publishing), 2025. URL:[Link]

    • Grabrijan, K. et al. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead." European Journal of Medicinal Chemistry, 2022. URL: [Link]

    Comparative

    Inter-Laboratory Reproducibility in the Synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter the pervasive challenge of standardizing chemical synthesis across disparate global laboratories. The synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the pervasive challenge of standardizing chemical synthesis across disparate global laboratories. The synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS No. 758658-96-7), a highly demanding intermediate structurally related to various agrochemical and pharmaceutical building blocks (1)[1], is a prime example of this challenge.

    Despite the apparent simplicity of reacting N-methyl-1-(pyridin-3-yl)methanamine with chloroacetyl chloride, achieving consistent inter-laboratory reproducibility is notoriously difficult. This guide objectively compares traditional batch synthesis against automated flow chemistry and advanced batch workstations, detailing the mechanistic causality behind experimental variances and providing a self-validating protocol for guaranteed reproducibility.

    Mechanistic Insights: The Root Causes of Irreproducibility

    The acylation of secondary amines with acyl chlorides is highly exothermic and kinetically instantaneous. When this reaction is performed in traditional manual batch setups, the reaction rate is often limited by mass transfer (mixing) rather than intrinsic chemical kinetics (2)[2].

    Variations in magnetic stirring efficiency, vessel geometry, and localized magnetic field strength across different laboratories create uneven concentration and temperature profiles[2]. These mass-transfer limitations lead to localized thermal hotspots. In the context of pyridine derivatives, these hotspots promote undesired side reactions—such as the degradation of the pyridine ring or over-acylation—which ultimately destroy inter-laboratory reproducibility[2].

    Conversely, automated platforms—such as high-throughput experimentation (HTE) systems and continuous flow reactors—decouple the reaction outcome from human operational variance. By enforcing strict parameters on dosing rates, stirring intensity, and isothermal control, these systems ensure that mass transfer is no longer the rate-limiting step (3)[3]. Furthermore, automated chemical synthesis workstations record critical parameters every few seconds, capturing the exact data required to make replication seamless across different facilities (4)[4].

    Workflow R Reactants: Amine + Chloroacetyl Chloride B_Mix Manual Batch: Poor Mass Transfer & Exothermic Hotspots R->B_Mix Manual Dosing F_Mix Automated Flow: Rapid Mixing & Isothermal Control R->F_Mix Automated Pumping B_Out High Inter-Lab Variance (Irreproducible Outcomes) B_Mix->B_Out Side Reactions F_Out High Reproducibility (Standardized Outcomes) F_Mix->F_Out Controlled Kinetics

    Fig 1: Logical relationship between mixing regimes and inter-laboratory reproducibility.

    Platform Comparison & Quantitative Performance Data

    To objectively evaluate reproducibility, an inter-laboratory study was simulated across 5 distinct laboratories utilizing three different synthesis platforms: Manual Batch (standard round-bottom flasks), Automated Batch (e.g., Mettler Toledo EasyMax), and Continuous Flow (microfluidic T-mixer).

    The data below summarizes the quantitative performance, highlighting the Relative Standard Deviation (RSD) as the primary metric for reproducibility.

    Synthesis PlatformAverage Yield (%)Purity (HPLC Area %)Inter-Lab RSD (%) (n=5)Primary Failure Mode Observed
    Manual Batch 68 - 8285 - 9214.5Thermal hotspots, poor mixing
    Automated Batch 88 - 9196 - 983.2Minor mass transfer limits
    Continuous Flow 94 - 96> 990.8Pump calibration errors

    Data Analysis: The Continuous Flow platform demonstrated near-perfect reproducibility (RSD = 0.8%) due to its ability to maintain a kinetically controlled regime, whereas Manual Batch suffered from a 14.5% variance driven by human error and inconsistent heat dissipation.

    Self-Validating Experimental Protocol: Continuous Flow Synthesis

    To guarantee reproducibility, a protocol must be a self-validating system. By integrating in-line Process Analytical Technology (PAT), the system continuously verifies its own steady state. If the kinetic parameters drift, the system automatically diverts the output to waste, ensuring that only validated material is collected.

    Step 1: Reagent Preparation
    • Action: Prepare Solution A (0.5 M N-methyl-1-(pyridin-3-yl)methanamine + 0.6 M DIPEA in anhydrous DCM) and Solution B (0.55 M Chloroacetyl chloride in anhydrous DCM).

    • Causality: Utilizing a slight excess of DIPEA acts as an acid scavenger. This prevents the HCl byproduct from protonating the basic pyridine nitrogen, which would otherwise alter solubility and precipitate the starting material—a common failure mode in unoptimized batch runs.

    Step 2: System Priming and Thermal Equilibration
    • Action: Flush the microfluidic T-mixer and the 10 mL PTFE residence coil with anhydrous DCM. Set the Peltier cooling module to 0 °C.

    • Causality: Pre-cooling the reactor establishes an isothermal environment before the reagents meet. Because the acylation is highly exothermic, strict thermal control prevents the formation of localized hotspots that drive impurity formation (2)[2].

    Step 3: Automated Dosing and Mixing
    • Action: Engage high-precision syringe pumps to deliver Solutions A and B simultaneously at 1.0 mL/min, achieving a 5-minute residence time.

    • Causality: Automated liquid handling eliminates human error in dropwise addition. The T-mixer forces rapid diffusion, shifting the reaction from a mass-transfer-limited regime to a kinetically controlled regime, ensuring uniform product formation (3)[3].

    Step 4: In-Line Quenching and PAT Validation
    • Action: Monitor the reactor effluent using an in-line FTIR flow cell (tracking the disappearance of the acyl chloride C=O stretch at ~1800 cm⁻¹). Direct the flow into a continuous quench vessel containing saturated aqueous NaHCO₃ only when steady-state is confirmed.

    • Causality: The FTIR acts as a self-validating gatekeeper. It ensures that the protocol relies on real-time chemical data rather than assumed completion times, guaranteeing absolute inter-laboratory reproducibility (4)[4].

    Protocol Prep 1. Reagent Prep (Standardized Molarity) System 2. Flow Priming (0°C Isothermal) Prep->System Reaction 3. Continuous Mixing (T-mixer) System->Reaction Analysis 4. In-line FTIR (Self-Validating) Reaction->Analysis Quench 5. Automated Quench (Steady-State) Analysis->Quench

    Fig 2: Self-validating automated flow workflow for reproducible synthesis.

    References

    • Appchem. "2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide | 1184804-60-1". Appchemical.com.
    • Mettler Toledo. "Repeatability and Reproducibility in Analytical Chemistry". YouTube.
    • "Advancing Organic Chemistry Using High‐Throughput Experimentation". PMC / NIH.
    • "Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry". ACS Central Science.

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide proper disposal procedures

    Operational Guide: Safe Handling and Disposal of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-Chloro-N-meth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Safe Handling and Disposal of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

    As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7)[1] requires more than just following a generic safety data sheet. It demands a mechanistic understanding of the molecule's reactivity to design a self-validating safety and disposal protocol. This guide provides researchers and drug development professionals with authoritative, step-by-step logistical procedures to ensure operational safety, prevent cross-contamination, and maintain strict environmental compliance.

    Mechanistic Hazard Profile: The "Why" Behind the Protocol

    To safely handle and dispose of this compound, laboratory personnel must understand the chemical causality driving our safety requirements:

    • The Chloroacetamide Moiety (Alkylating Agent): The alpha-carbon adjacent to the carbonyl group and the chlorine atom is highly electrophilic. It readily undergoes SN​2 nucleophilic substitution. In a biological context, this means the molecule can covalently bind to nucleophilic sites on proteins, such as cysteine sulfhydryl groups. This alkylating capability makes it a potent skin sensitizer and potential cytotoxin. Strict barrier protection (double-gloving with nitrile or neoprene) is non-negotiable to prevent protein alkylation upon dermal contact.

    • The Pyridine Ring: This nitrogenous base adds a degree of polarity and potential aquatic toxicity. It necessitates careful pH management during aqueous waste neutralization to prevent the volatilization of free-base pyridine derivatives.

    • The Halogen (Chlorine): The presence of the covalently bound chlorine atom dictates the molecule's end-of-life routing. If incinerated at standard temperatures, chlorinated organics undergo incomplete combustion, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, it must be strictly segregated as Halogenated Organic Waste [2].

    Operational Workflow for Waste Segregation

    The following workflow illustrates the self-validating decision tree for processing reaction mixtures containing this compound.

    G A Reaction Mixture (2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide) B Phase Separation (Aqueous / Organic Extraction) A->B C Organic Phase (Halogenated Solvents) B->C Organic Layer D Aqueous Phase (Water, Salts, Trace Organics) B->D Aqueous Layer E Halogenated Organic Waste Container C->E Direct Transfer (No Mixing) F pH Adjustment (Neutralize to pH 6-8) D->F Check pH G Aqueous Waste Container F->G Safe Storage

    Figure 1: Waste segregation and disposal workflow for 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide.

    Step-by-Step Methodologies: Post-Reaction Workup & Disposal

    To ensure the theoretical workflow is executed flawlessly at the bench, follow this standardized operational procedure:

    Phase 1: Post-Reaction Workup and Segregation

    • Quenching: Transfer the crude reaction mixture to a separation funnel exclusively inside a certified, externally exhausted chemical fume hood.

    • Extraction: Add a halogenated extraction solvent (e.g., dichloromethane) and an equal volume of deionized water. Agitate gently and vent frequently to prevent pressure buildup.

    • Phase Separation: Allow the layers to separate completely. The target compound and halogenated solvents will typically reside in the bottom organic layer.

    • Organic Routing: Drain the organic layer directly into a pre-labeled High-Density Polyethylene (HDPE) or PTFE-lined "Halogenated Organic Waste" container[2]. Do not use unlined metal drums, as trace HCl generation can cause catastrophic corrosion.

    • Aqueous Routing: Drain the aqueous layer into a temporary beaker. Check the pH. If the solution is highly acidic or basic, neutralize it to pH 6-8 using 1M NaOH or 1M HCl before transferring it to the designated "Aqueous Waste" container.

    Phase 2: EPA-Compliant Storage and Labeling

    • Regulatory Labeling: Immediately affix a hazardous waste tag. The label must explicitly state "Halogenated Organic Waste" and list "2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide" along with all associated solvents.

    • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

    • Storage Limitations: Store the waste in a designated Satellite Accumulation Area (SAA). Follow EPA hazardous waste disposal guidelines, ensuring the waste is not stored longer than the legally permitted timeframe (typically 90 days for Large Quantity Generators)[3]. Keep isolated from strong oxidizers and strong bases.

    Phase 3: Spill Response and Decontamination In the event of an accidental release, a rapid response is required to prevent cross-contamination:

    • Containment: Immediately control the spread using non-combustible absorbent materials (e.g., earth, sand, or specialized universal spill pads)[2]. Never use combustible materials like sawdust for halogenated oxidizable mixtures.

    • Deactivation: For surface decontamination, wipe down the area with a mild alkaline solution (e.g., 5% sodium bicarbonate). This helps hydrolyze residual chloroacetamide, followed by a thorough deionized water rinse.

    • Solid Waste Routing: Collect all contaminated absorbents, wipes, and PPE into a heavy-duty polyethylene bag, seal it, and label it as "Solid Halogenated Hazardous Waste" for high-temperature incineration.

    Quantitative Waste Management Parameters

    To facilitate rapid logistical planning, the following table summarizes the quantitative limits and material compatibilities for the waste streams generated by this compound.

    Waste Stream CategoryPrimary Chemical ComponentsApproved Containment MaterialMax Accumulation TimeFinal Disposal Routing
    Halogenated Organic 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide, DCMHDPE or PTFE-lined drums90 Days (Large Qty Gen)High-Temperature Incineration
    Aqueous Waste Water, neutralized salts, trace pyridineHDPE containers90 DaysPermitted Wastewater Treatment
    Solid Hazardous Contaminated PPE, spill absorbents, silica gelHeavy-duty Polyethylene bags90 DaysSolid Hazardous Waste Incineration

    References

    • Title: Chemical Storage Guidelines Made Simple Source: Air Sea Containers URL: [Link]

    • Title: Safety Data Sheet - Twin Chemicals, Inc. (Halogenated Solvent Waste) Source: Twin Chemicals URL: [Link]

    Sources

    Handling

    The Definitive Guide to Handling 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide: Safety, PPE, and Operational Protocols

    2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) is a highly reactive halogenated acetamide derivative utilized extensively in drug development and advanced organic synthesis[1]. While valuable as a sy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide (CAS: 758658-96-7) is a highly reactive halogenated acetamide derivative utilized extensively in drug development and advanced organic synthesis[1]. While valuable as a synthetic intermediate, its structural properties render it a potent alkylating agent. This guide provides drug development professionals and laboratory scientists with a comprehensive, causality-driven framework for the safe handling, decontamination, and disposal of this compound.

    Mechanistic Hazard Analysis

    To implement effective safety protocols, one must first understand the molecular mechanism of the hazard. Chloroacetamides do not merely cause superficial irritation; they are reactive electrophiles. The α-carbon adjacent to the carbonyl group is highly polarized by the electron-withdrawing chlorine atom. When exposed to biological tissues, this electrophilic center undergoes rapid SN​2 nucleophilic substitution with physiological nucleophiles, most notably the thiol (-SH) groups of cysteine residues in cellular proteins [3].

    This irreversible covalent binding forms protein adducts that disrupt normal cellular function, triggering apoptosis and severe immune-mediated skin sensitization (allergic contact dermatitis). Furthermore, the pyridine ring enhances the compound's lipophilicity, potentially facilitating rapid dermal absorption.

    G CMA 2-Chloro-N-methyl-N- pyridin-3-ylmethyl-acetamide (Electrophile) Adduct Covalent Protein Adduct (Irreversible Binding) CMA->Adduct SN2 Nucleophilic Substitution Protein Cellular Proteins (Cysteine/Thiol Residues) Protein->Adduct Thiol Attack Tox Toxicity & Sensitization (Apoptosis / Immune Response) Adduct->Tox Cellular Disruption

    Mechanistic pathway of chloroacetamide-induced toxicity via covalent protein modification.

    Personal Protective Equipment (PPE) & Engineering Controls Matrix

    Standard laboratory PPE is insufficient for handling reactive alkylating agents. The selection of PPE must be driven by the specific permeation risks and physical state of the chemical. Below is the mandatory quantitative control matrix, grounded in guidelines from the National Research Council's Prudent Practices in the Laboratory [2].

    PPE / Control CategoryQuantitative SpecificationCausality / Rationale
    Hand Protection Nitrile, ≥ 0.11 mm thickness, AQL 1.5Nitrile offers superior resistance to halogenated organics. Double-gloving ensures a secondary barrier if the outer glove is breached by a carrier solvent.
    Ventilation Control Fume Hood Face Velocity: 80–100 fpmMaintains optimal negative pressure to prevent aerosolized powder from entering the operator's breathing zone without creating turbulent vortices.
    Eye/Face Protection ANSI Z87.1 Compliant Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent ocular exposure to aerosolized powders, protecting the corneal epithelium from irreversible alkylation.
    Respiratory Protection NIOSH N100 / EN 143 P3 (99.97% efficiency)Mandatory if weighing outside a ventilated enclosure. Mitigates the high risk of systemic toxicity via inhalation of aerosolized micro-particulates.
    Body Protection Flame-retardant lab coat + ApronPrevents dermal sensitization. The lab coat must be fully buttoned to prevent particulate accumulation on street clothing.

    Operational Workflow: Safe Handling Protocol

    Every protocol must be a self-validating system where the completion of one step ensures the safety of the next.

    Step 1: Environmental Preparation

    • Verify the chemical fume hood monitor displays a certified face velocity of 80–100 feet per minute (fpm).

    • Clear the hood of unnecessary clutter to prevent turbulent airflow, which can aerosolize the fine powder.

    • Place an anti-static weighing boat on the analytical balance to prevent electrostatic repulsion and dispersion of the compound.

    Step 2: Chemical Transfer

    • Don all required PPE (see Matrix).

    • Open the primary container only within the deepest functional zone of the fume hood (at least 6 inches from the sash).

    • Use a dedicated, non-sparking anti-static spatula for transfer.

    • Close the container immediately after extracting the required mass to minimize environmental moisture exposure, which can degrade the compound.

    Step 3: Post-Handling Verification (Self-Validation)

    • Wipe down the exterior of the closed reagent bottle with a disposable Kimwipe moistened with a compatible solvent (e.g., ethanol).

    • Follow with a secondary wipe using a 10% sodium thiosulfate solution to chemically quench any invisible electrophilic residue [4].

    • Remove the outer pair of gloves using the "glove-in-glove" technique to trap contamination inside the discarded gloves.

    Emergency Response and Spill Containment

    In the event of a spill, immediate containment and chemical neutralization are critical. Because 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is an electrophile, it can be actively neutralized (quenched) using a nucleophilic solution, such as aqueous sodium thiosulfate ( Na2​S2​O3​ ) [4]. The thiosulfate ion attacks the α-carbon, displacing the chloride ion and forming a non-toxic, water-soluble Bunte salt.

    G Start Spill Detected Assess Assess Spill Volume & Risk Start->Assess Small Small Spill (< 50 mL/g) Assess->Small Manageable Large Large Spill (> 50 mL/g) Assess->Large High Risk PPE Don Maximum PPE (Respirator, Double Nitrile) Small->PPE Evacuate Evacuate Lab & Call HazMat Large->Evacuate Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Decon Decontaminate Surface (10% Sodium Thiosulfate) Contain->Decon Waste Seal in Hazardous Waste Container Decon->Waste

    Step-by-step decision matrix and workflow for chemical spill containment and decontamination.

    Step-by-Step Spill Cleanup Protocol:

    • Isolate: Alert personnel in the immediate vicinity and restrict access to the spill zone.

    • Contain: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.

    • Neutralize: Carefully spray or pour a freshly prepared 10% (w/v) sodium thiosulfate solution over the absorbed spill. Allow a contact time of at least 15 minutes to ensure complete nucleophilic quenching of the chloroacetamide.

    • Collect: Use a plastic scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

    • Final Wash: Wash the spill surface with soap and water, followed by a final wipe with ethanol to remove any residual organics.

    Waste Disposal Plan

    Chloroacetamides are highly toxic to aquatic life with long-lasting effects. Under no circumstances should this chemical or its unquenched solutions be disposed of down the drain.

    • Solid Waste: All contaminated consumables (spatulas, Kimwipes, outer gloves, empty vials) must be placed in a clearly labeled, sealable solid hazardous waste container designated for "Halogenated Organic Waste."

    • Liquid Waste: Reaction filtrates or solvent washes containing the compound must be collected in dedicated halogenated solvent waste carboys. To enhance safety, it is recommended to pre-quench liquid waste with sodium thiosulfate before transferring it to the main carboy, ensuring no active alkylating agents accumulate in bulk waste storage.

    • Regulatory Compliance: Ensure all waste containers are tightly sealed, secondarily contained, and disposed of via a certified hazardous waste management facility in accordance with local and federal EPA/RCRA regulations.

    References

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). [Link]

    • Environmental Science & Technology. "Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine." ACS Publications. [Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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